Octadecane-2,3-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
67919-41-9 |
|---|---|
Molecular Formula |
C18H38O2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(2S,3R)-octadecane-2,3-diol |
InChI |
InChI=1S/C18H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-20H,3-16H2,1-2H3/t17-,18+/m0/s1 |
InChI Key |
QUADQLCGKXETIS-ZWKOTPCHSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(C)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](C)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)O)O |
Synonyms |
octadecane-2,3-diol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Octadecane-2,3-diol: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecane-2,3-diol is a long-chain aliphatic vicinal diol. Its structure, featuring a hydrophobic 18-carbon chain and two adjacent hydrophilic hydroxyl groups, imparts surfactant-like properties, making it a molecule of interest in various fields, including cosmetics, pharmaceuticals, and materials science. In biological systems, its structure suggests potential interactions with lipid membranes, influencing their fluidity and permeability. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details relevant experimental protocols for their determination, and illustrates a key chemical transformation.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2,3-Dihydroxyoctadecane |
| CAS Number | 67919-41-9 |
| Molecular Formula | C₁₈H₃₈O₂ |
| Molecular Weight | 286.5 g/mol |
Physical Properties
The physical properties of this compound are largely dictated by its long hydrocarbon tail, leading to a waxy solid appearance at room temperature with limited solubility in water. The presence of two hydroxyl groups, however, allows for hydrogen bonding, influencing its melting and boiling points compared to the parent alkane, octadecane.
| Property | Value | Notes |
| Appearance | Typically a colorless or pale yellow waxy solid. | The long alkyl chain contributes to its solid, waxy nature. |
| Melting Point | Approximately 50 °C | This is an estimated value. As a waxy solid, it may exhibit a melting range rather than a sharp melting point. |
| Boiling Point | Around 350 °C | This is an estimated value. High molecular weight alcohols often decompose at their boiling point under atmospheric pressure. |
| Solubility | Limited solubility in water. Soluble in organic solvents like ethanol and ether. | The hydrophobic character of the C18 chain dominates, but the diol functionality provides some polarity. |
| Stability | Generally stable under normal conditions. | May degrade under extreme pH or temperature conditions.[1] |
Chemical Properties and Reactivity
As a vicinal diol, this compound undergoes reactions characteristic of this functional group. These include oxidation to form ketones or aldehydes, esterification with acids, and dehydration to form alkenes.[1]
Oxidation
The hydroxyl groups of this compound can be oxidized. The nature of the product depends on the oxidizing agent used. For instance, selective oxidation can yield an α-hydroxy ketone, while stronger oxidizing agents can lead to cleavage of the carbon-carbon bond between the hydroxyl groups.
Esterification
The hydroxyl groups can react with carboxylic acids or their derivatives in the presence of an acid catalyst to form the corresponding mono- or di-esters. These derivatives can have altered physical properties, such as increased lipophilicity.
Dehydration
Under acidic conditions, this compound can undergo dehydration to yield unsaturated compounds, primarily alkenes.
Oxidative Cleavage
A key reaction of vicinal diols is oxidative cleavage of the C-C bond between the two hydroxyl-bearing carbons. This can be achieved using reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄).[2][3] This reaction is highly specific for 1,2-diols and results in the formation of two carbonyl compounds (aldehydes or ketones), depending on the substitution pattern of the diol.[2][4]
Experimental Protocols
Determination of Melting Point (for a Waxy Solid)
Given the waxy nature of this compound, the capillary tube method is a suitable technique for determining its melting range.
Apparatus:
-
Melting point apparatus (e.g., Fisher-Johns or a similar heated block)[5]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not already powdered)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently crush a small amount in a mortar and pestle.
-
Carefully pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute initially.
-
Observe the sample through the magnifying lens. As the temperature approaches the expected melting point (around 50 °C), reduce the heating rate to 1-2 °C per minute to allow for accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
-
Repeat the measurement with a fresh sample to ensure reproducibility.
Determination of Solubility (for a Sparingly Soluble Compound)
A common method to determine the solubility of a sparingly soluble compound like this compound in a specific solvent is the shake-flask method.
Apparatus:
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Constant temperature shaker bath or orbital shaker
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., GC-MS, HPLC-MS)
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the desired solvent (e.g., water, ethanol, ether).
-
Seal the vials tightly and place them in a constant temperature shaker bath (e.g., at 25 °C and 37 °C) to equilibrate.[6] Agitation should be sufficient to keep the solid suspended.
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a pre-calibrated analytical method (e.g., GC-MS).
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Protocol for Oxidative Cleavage with Periodic Acid
This protocol describes a general procedure for the oxidative cleavage of a vicinal diol.
Materials:
-
This compound
-
Periodic acid (HIO₄)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve a known amount of this compound in a suitable organic solvent in a round-bottom flask.
-
In a separate flask, prepare a solution of periodic acid in the same solvent or a compatible one.
-
Cool the diol solution in an ice bath.
-
Slowly add the periodic acid solution to the stirred diol solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The resulting product will be a mixture of aldehydes, which can be further purified by column chromatography if necessary.
Visualizations
Synthesis of this compound
A common method for the synthesis of vicinal diols is the dihydroxylation of an alkene. For this compound, this would involve the dihydroxylation of octadec-2-ene.
Caption: Synthesis of this compound via dihydroxylation of an alkene.
Oxidative Cleavage of this compound
The oxidative cleavage of this compound with periodic acid results in the formation of two aldehyde products.
Caption: Oxidative cleavage of this compound.
References
- 1. Buy this compound (EVT-1538799) | 67919-41-9 [evitachem.com]
- 2. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 5. Melting point - WaxPedia [waxpedia.org]
- 6. solubility experimental methods.pptx [slideshare.net]
The Natural Occurrence of Long-Chain Diols: A Technical Guide for Researchers
October 30, 2025
Introduction
Long-chain diols (LCDs) are a diverse class of lipid molecules characterized by a long aliphatic carbon chain with two hydroxyl groups. These compounds are found across various biological and environmental systems. This technical guide provides an in-depth overview of the natural occurrence of two main classes of long-chain diols: long-chain alkyl diols, which are significant biomarkers in paleoceanography, and vicinal diols, which are emerging as important signaling molecules in mammalian physiology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the current knowledge, including quantitative data, experimental protocols, and relevant biochemical pathways.
Long-Chain Alkyl Diols (LCDs)
Long-chain alkyl diols are primarily found in aquatic environments and are characterized by carbon chain lengths typically ranging from C28 to C32. The position of the hydroxyl groups is a key feature, with one typically at the C1 position and the other at a mid-chain position (e.g., C13, C14, or C15).
Natural Occurrence and Distribution
Long-chain alkyl diols are ubiquitously found in marine and lacustrine sediments, as well as in the water column. Their primary producers are microalgae.[1]
-
Marine Environments: In marine settings, the distribution of LCDs is widespread, from coastal areas to the open ocean.[1] The most commonly reported LCDs are C28 and C30 1,13-diols, C30 and C32 1,15-diols, and C28 and C30 1,14-diols.[1] The relative abundance of these diols is used to infer past environmental conditions. For instance, the Long-chain Diol Index (LDI) is a proxy for sea surface temperature, while the abundance of 1,14-diols is linked to nutrient-rich upwelling zones.[1][2]
-
Freshwater Environments: In lakes and rivers, the C32 1,15-diol is often the dominant long-chain diol.[1] Its presence in coastal marine sediments can be an indicator of riverine input.[1]
-
Biological Sources: The primary producers of 1,13- and 1,15-diols are eustigmatophyte algae, with Nannochloropsis species being well-studied examples.[1][3] Diatoms of the genus Proboscia are the main producers of 1,14-diols.[1]
-
Terrestrial Environments: The occurrence of long-chain alkyl diols in terrestrial organisms is less documented. However, some studies have identified C30-C34 alkanediols in the leaf cuticular waxes of plants like Myricaria germanica.[4] While long-chain fatty alcohols are known components of some insect pheromones, the presence of C28-C32 diols is not as common.[1][5] In mammals, the focus has been on very long-chain fatty acids in skin lipids, and the presence of these specific long-chain alkyl diols is not a prominent feature.[6]
Quantitative Data on Long-Chain Alkyl Diols
The concentration of long-chain alkyl diols can vary significantly depending on the organism and environmental conditions. The following tables summarize available quantitative data.
Table 1: Concentration of Long-Chain Alkyl Diols in Nannochloropsis Species
| Species | Diol | Concentration (fg/cell) | Reference |
| Nannochloropsis oceanica | C30:0 Diol | 7.4 ± 1.4 to 16 ± 2.5 | [7] |
| C32:1 Diol | 3.3 ± 1.3 to 7.0 ± 2.5 | [7] | |
| C32:0 Diol | 9.3 ± 2.9 to 20 ± 4 | [7] | |
| Nannochloropsis gaditana | C30:0 Diol | 7.4 ± 1.4 to 16 ± 2.5 | [7] |
| C32:1 Diol | 3.3 ± 1.3 to 7.0 ± 2.5 | [7] | |
| C32:0 Diol | 9.3 ± 2.9 to 20 ± 4 | [7] |
Table 2: Concentration of Long-Chain Alkyl Diols in Marine Environments
| Location/Environment | Diol | Concentration | Reference |
| Western Tropical North Atlantic (SPM) | C30 1,15-diol | 100 to 1600 pg/L | [8] |
| C28 1,13-diol | 0 to 55 pg/L | [8] | |
| C28 1,14-diol | up to 64 pg/L | [8] | |
| East China Sea Shelf (Sediments) | C30 1,15-diol | 65%–79% of total diols | [9] |
| C32 1,15-diol | 7%–12% of total diols | [9] | |
| C28 1,14-diol | 3.9%–15% of total diols | [9] |
Biosynthesis of Long-Chain Alkyl Diols
The biosynthesis of long-chain alkyl diols is believed to start from C14-C18 fatty acids, which undergo elongation and hydroxylation.[7][10] The exact enzymatic pathway is not fully elucidated, but it is thought to involve fatty acid elongase (FAE) and polyketide synthase (PKS) enzymes.[10] The final step is likely the reduction of a long-chain hydroxy fatty acid to a diol, although the specific reductases involved are yet to be identified.[10]
Vicinal Diols in Mammalian Signaling
Vicinal diols, where the two hydroxyl groups are on adjacent carbons, are another class of naturally occurring long-chain diols. A prominent example is 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME), a metabolite of linoleic acid that acts as a signaling molecule, or "lipokine," in mammals.
Natural Occurrence and Biological Role
12,13-diHOME is produced by various tissues, with brown adipose tissue (BAT) being a significant source, particularly in response to cold exposure or exercise.[5]
-
Physiological Functions: This lipokine has been shown to stimulate fatty acid uptake by brown adipocytes and skeletal muscle cells.[1] It plays a role in enhancing cold tolerance and is associated with improved metabolic health, including increased energy expenditure and better glucose tolerance.[1][5]
-
Clinical Relevance: Circulating levels of 12,13-diHOME have been found to be negatively correlated with body mass index and insulin resistance, making it a potential therapeutic target for metabolic diseases.[8]
Signaling Pathway of 12,13-diHOME
12,13-diHOME exerts its effects by promoting the translocation of fatty acid transporters to the cell membrane.
The biosynthesis of 12,13-diHOME starts with the polyunsaturated fatty acid, linoleic acid.
Once produced, 12,13-diHOME can act on target cells, such as brown adipocytes.
Experimental Protocols
The analysis of long-chain diols requires specialized extraction and analytical techniques.
Extraction of Long-Chain Alkyl Diols from Sediments
This protocol is adapted from standard methods for lipid biomarker analysis from marine sediments.[4]
Methodology:
-
Total Lipid Extraction (TLE): Freeze-dried sediment is extracted using a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1, v/v), often with an accelerated solvent extractor.[4]
-
Saponification: The TLE is saponified using a solution of potassium hydroxide in methanol to break down esters and release alcohols.
-
Fractionation: The neutral lipid fraction is separated and then fractionated using silica gel column chromatography. Non-polar compounds are eluted first with hexane, followed by compounds of intermediate polarity with DCM. The long-chain diols are eluted in the final, most polar fraction using a mixture of DCM and MeOH (1:1, v/v).[4]
-
Derivatization: The polar fraction containing the diols is dried and then derivatized by silylation. This is typically done by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 60°C for 30 minutes. This step makes the diols more volatile for gas chromatography.[4]
-
Analysis: The derivatized sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The diols are identified based on their retention times and characteristic mass spectra. Quantification is often performed using selected ion monitoring (SIM) of specific fragment ions.[4]
Extraction of Lipids from Microalgae
This protocol is a general method for extracting total lipids from microalgae, which can then be further analyzed for long-chain diols.
Methodology:
-
Cell Disruption: A known amount of lyophilized or wet microalgal biomass is subjected to mechanical disruption (e.g., bead beating) to break the cell walls.
-
Solvent Extraction: Lipids are extracted from the disrupted cells using a solvent system, such as the Bligh and Dyer method (chloroform:methanol:water).
-
Phase Separation: The mixture is centrifuged to separate the lipid-containing organic phase from the aqueous and solid phases.
-
Lipid Recovery: The organic phase is collected, and the solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
Further Analysis: The total lipid extract can then be subjected to saponification and fractionation as described in the sediment protocol to isolate the long-chain diol fraction for GC-MS analysis.
Conclusion
The study of naturally occurring long-chain diols is a rapidly evolving field with significant implications for both Earth sciences and biomedical research. Long-chain alkyl diols serve as robust biomarkers for reconstructing past climates, while vicinal diols like 12,13-diHOME are revealing novel signaling pathways that regulate metabolism. The detailed methodologies and pathways presented in this guide provide a foundation for researchers to explore these fascinating molecules further. Future research will likely uncover new sources of long-chain diols, elucidate their biosynthetic pathways in greater detail, and explore the therapeutic potential of signaling diols in treating metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mammalian Epidermis: A Compendium of Lipid Functionality [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Progesterone - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Epidermal surface lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BG - A quest for the biological sources of long chain alkyl diols in the western tropical North Atlantic Ocean [bg.copernicus.org]
- 9. Frontiers | Evolutions of upwelling and terrestrial organic matter input in the inner shelf of the East China Sea in the last millennium revealed by long-chain alkyl diols proxies [frontiersin.org]
- 10. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Mass Spectrometry Analysis of Octadecane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry analysis of Octadecane-2,3-diol, a long-chain aliphatic diol. Due to its low volatility and thermal lability, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. Therefore, derivatization is a critical step to enhance its amenability to GC-MS analysis. This document outlines the methodologies for both the analysis of the underivatized molecule and its trimethylsilyl (TMS) derivative, including detailed experimental protocols, data presentation, and interpretations of mass spectral fragmentation pathways.
Mass Spectrometry of Underivatized this compound
Direct analysis of this compound by electron ionization mass spectrometry (EI-MS) provides characteristic fragmentation patterns, although the molecular ion peak is often of low abundance or absent. The fragmentation is primarily driven by cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons and subsequent losses of water and alkyl fragments.
Quantitative Data: Electron Ionization Mass Spectrum
The mass spectrum of underivatized 1,2-Octadecanediol, as sourced from the NIST Mass Spectrometry Data Center, is presented below.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 43 | 100 | [C3H7]+ |
| 45 | 35 | [CH3-CH=OH]+ |
| 55 | 85 | [C4H7]+ |
| 57 | 60 | [C4H9]+ |
| 69 | 55 | [C5H9]+ |
| 71 | 45 | [C5H11]+ |
| 83 | 40 | [C6H11]+ |
| 255 | 5 | [M-CH2OH]+ |
| 268 | <1 | [M-H2O]+• |
| 286 | Not Observed | [M]+• |
Data sourced from NIST WebBook for 1,2-Octadecanediol.
Fragmentation Pathway of Underivatized this compound
The following diagram illustrates the principal fragmentation pathways of underivatized this compound under electron ionization. The primary cleavage occurs between C2 and C3, leading to the formation of characteristic oxonium ions.
Mastering Stereochemistry: An In-depth Technical Guide to the NMR Spectroscopy of Vicinal Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicinal diols (or 1,2-diols) are a fundamental structural motif in a vast array of natural products, pharmaceuticals, and chiral ligands. The precise three-dimensional arrangement of their two hydroxyl groups—the relative (syn/anti) and absolute (R/S) stereochemistry—is often critical to their biological activity and chemical function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the unambiguous determination of their stereochemical identity.
This comprehensive guide provides an in-depth exploration of the core NMR principles and advanced techniques used to elucidate the stereochemistry of vicinal diols. It offers detailed experimental protocols, quantitative data for comparative analysis, and logical workflows to assist researchers in this critical aspect of structural characterization.
Fundamental NMR Parameters for Stereochemical Analysis
The relative orientation of the hydroxyl groups in syn and anti diastereomers imposes distinct conformational preferences, which directly influence key NMR parameters such as chemical shifts and coupling constants.
Proton (¹H) NMR Chemical Shifts
The chemical shifts of the methine protons (H-C-OH) are sensitive to the local electronic environment and molecular conformation. In acyclic vicinal diols, intramolecular hydrogen bonding can lead to conformational locking, influencing the chemical shifts. While specific values are highly dependent on the surrounding molecular structure, general trends can be observed. The hydroxyl proton signals are often broad and their chemical shifts are highly dependent on concentration, temperature, and solvent due to dynamic hydrogen bond exchange.
Carbon-13 (¹³C) NMR Chemical Shifts
The ¹³C chemical shifts of the carbons bearing the hydroxyl groups (C-OH) are also influenced by the stereochemistry. The steric environment around these carbons differs between diastereomers, leading to small but often measurable differences in their resonance frequencies. In general, more sterically compressed carbons tend to be shielded (shifted to a lower ppm value).
Vicinal Proton-Proton Coupling Constants (³JHH)
The most reliable intrinsic NMR parameter for determining the relative stereochemistry of acyclic vicinal diols is the three-bond coupling constant (³JHH) between the two methine protons. This value is directly related to the dihedral angle (φ) between the H-C-C-H bonds, a relationship described by the Karplus equation .[1][2]
The general form of the Karplus equation is: J(φ) = Acos²(φ) + Bcos(φ) + C
Where A, B, and C are empirically derived parameters. The key takeaway is that the magnitude of the coupling is largest when the protons are anti-periplanar (φ ≈ 180°, J ≈ 10-15 Hz) or syn-periplanar (φ ≈ 0°, J ≈ 8-10 Hz) and smallest when they are gauche (φ ≈ 60-90°, J ≈ 0-5 Hz).[2][3]
-
For anti -diols , the favored staggered conformation places the vicinal protons in an anti-periplanar arrangement, resulting in a larger ³JHH value.
-
For syn -diols , the favored staggered conformations place the vicinal protons in a gauche arrangement, resulting in a smaller ³JHH value.
This difference provides a direct method for assigning the relative stereochemistry.
Quantitative NMR Data Summary
The following tables summarize typical quantitative data used in the stereochemical analysis of vicinal diols. Note that these values are representative and can vary based on substitution, solvent, and other structural factors.
Table 1: Typical ³JHH Coupling Constants for Acyclic Vicinal Diols
| Diastereomer | Predominant Conformation | Dihedral Angle (φ) | Typical ³JHH (Hz) |
| anti | Anti-periplanar | ~180° | 7 – 10 |
| syn | Gauche | ~60° | 2 – 5 |
Table 2: Representative ¹³C NMR Chemical Shifts for Acetonide Derivatives of Diols
This data is for 1,3-diol acetonides but illustrates the principle applicable to 1,2-diols. The syn isomer, forming a cis-substituted ring, shows greater differentiation between the axial and equatorial methyl groups compared to the anti isomer.[4]
| Diastereomer | Acetonide Methyl Carbons | Typical δ (ppm) | Description |
| syn | C-axial | ~19.7 | Shielded (upfield) |
| C-equatorial | ~30.0 | Deshielded (downfield) | |
| anti | C-methyl (pseudo-axial) | ~25.0 | Similar chemical shifts |
| C-methyl (pseudo-equatorial) | ~25.0 |
Table 3: Representative ¹H NMR Chemical Shifts for Acetonide Derivatives of 1,2-Diols
| Diastereomer | Acetonide Methyl Protons | Typical δ (ppm) | Description |
| syn | Methyl 1 | ~1.35 | Non-equivalent signals |
| Methyl 2 | ~1.45 | ||
| anti | Both Methyls | ~1.40 | Often appear as a single signal or very close signals |
Advanced NMR Techniques & Experimental Protocols
When analysis of the parent diol is inconclusive, derivatization or advanced 2D NMR techniques are employed.
Derivatization: Acetonide Formation
Reacting a vicinal diol with acetone or 2,2-dimethoxypropane under acidic catalysis forms a rigid five-membered isopropylidene ketal (an acetonide). This locks the conformation, making the differences between diastereomers more pronounced and easier to measure.
-
A syn -diol forms a cis -acetonide , where the two methyl groups of the acetal are in magnetically distinct environments (one pointing "up", one "down" relative to the substituents on the dioxolane ring). This results in two separate signals in both the ¹H and ¹³C NMR spectra.
-
An anti -diol forms a trans -acetonide , where the two methyl groups are in more similar magnetic environments. This often results in a single signal or two very closely spaced signals in the NMR spectra.
-
Dissolution : Dissolve the vicinal diol (approx. 5-10 mg) in 2,2-dimethoxypropane (0.5 mL). Anhydrous acetone can also be used as a solvent.
-
Catalysis : Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) (approx. 0.1-0.2 mg).
-
Reaction : Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC if necessary.
-
Workup : Quench the reaction by adding a small amount of solid sodium bicarbonate. Filter the mixture through a small plug of silica gel or celite, washing with an appropriate solvent (e.g., ethyl acetate or dichloromethane).
-
Analysis : Remove the solvent under reduced pressure. The crude product is often pure enough for direct NMR analysis. Dissolve the resulting acetonide in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra and analyze the chemical shifts of the acetonide methyl groups.
Derivatization: Mosher's Ester Analysis for Absolute Configuration
To determine the absolute configuration of a chiral diol, it can be derivatized with a chiral agent, such as the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid). This process converts the enantiomeric diols into a pair of diastereomeric bis-esters. The differing spatial arrangement of the phenyl group in the two diastereomers induces measurable chemical shift differences (Δδ = δS - δR) for protons near the chiral centers.[5]
-
Reaction Setup : In two separate vials, dissolve the diol (1-2 mg) in anhydrous pyridine or dichloromethane (0.5 mL) containing a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reagent Addition : To one vial, add (R)-(-)-MTPA chloride (1.2 equivalents per hydroxyl group). To the second vial, add (S)-(+)-MTPA chloride (1.2 equivalents per hydroxyl group).
-
Reaction : Seal the vials under an inert atmosphere (N₂ or Ar) and stir at room temperature for 2-12 hours, or until the reaction is complete (monitor by TLC).
-
Workup : Quench the reactions with a few drops of water or saturated NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification : Purify the diastereomeric esters by flash column chromatography if necessary.
-
Analysis : Dissolve each purified diastereomer in the same high-purity deuterated solvent (e.g., CDCl₃).
-
Data Acquisition : Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters. Carefully assign the signals for the protons on either side of the original diol core.
-
Calculation : Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton. A consistent pattern of positive and negative Δδ values can be used with established models to assign the absolute configuration of the carbinol centers.
2D NMR Spectroscopy
For complex molecules where 1D spectra are crowded, 2D NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy) : This is the workhorse experiment for establishing proton-proton coupling networks.[6] A cross-peak between two signals in a COSY spectrum confirms that they are J-coupled, definitively identifying the H-C(OH)-C(OH)-H spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds. For a syn-diol, the two methine protons are on the same face of the molecule in certain conformations, which can lead to a measurable NOE enhancement between them. This NOE is typically absent in the anti-diol, where these protons are on opposite faces.
Visualized Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the logical workflows and core principles described in this guide.
Figure 1. Workflow for the stereochemical determination of vicinal diols using NMR.
Figure 2. Vicinal coupling constants depend on the dihedral angle (φ).
Figure 3. Differentiating syn and anti diols via acetonide formation.
Figure 4. Logic for determining absolute configuration using Mosher's esters.
Conclusion
The stereochemical elucidation of vicinal diols is a critical task in modern chemistry, for which NMR spectroscopy provides an unparalleled toolkit. A systematic approach, beginning with the analysis of ³JHH coupling constants from a simple ¹H NMR spectrum, can often directly reveal the relative stereochemistry. For more complex or ambiguous cases, derivatization to rigid acetonides provides a robust method of confirmation. When absolute configuration is required, derivatization with chiral agents like MTPA allows for definitive assignment. Finally, 2D NMR techniques such as COSY and NOESY offer powerful solutions for resolving complex structures and confirming spatial relationships. By mastering these techniques and principles, researchers can confidently and accurately define the three-dimensional structure of vicinal diols, a crucial step in advancing drug discovery and chemical science.
References
An In-depth Technical Guide to the Stereochemistry of Octadecane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Stereochemistry of Octadecane-2,3-diol
This compound is a long-chain vicinal diol with the molecular formula C₁₈H₃₈O₂. Its structure contains two adjacent chiral centers at carbons 2 and 3. The presence of these two stereocenters gives rise to multiple stereoisomers. Understanding the spatial arrangement of the hydroxyl groups is critical as different stereoisomers can exhibit distinct biological activities and physicochemical properties, a key consideration in drug development and biomedical research.
According to the 2ⁿ rule, where 'n' is the number of chiral centers, a molecule with two chiral centers can have a maximum of 2² = 4 stereoisomers. For this compound, these are:
-
(2R,3R)-octadecane-2,3-diol
-
(2S,3S)-octadecane-2,3-diol
-
(2R,3S)-octadecane-2,3-diol
-
(2S,3R)-octadecane-2,3-diol
These stereoisomers exist as two pairs of enantiomers and a meso compound. Specifically, (2R,3R) and (2S,3S) are enantiomers of each other. The (2R,3S) and (2S,3R) forms are identical and constitute a single meso compound, which is achiral overall due to an internal plane of symmetry. Therefore, this compound has a total of three distinct stereoisomers: one pair of enantiomers and one meso diastereomer.
The relationships between these stereoisomers can be visualized as follows:
Caption: Stereoisomeric relationships of this compound.
Physicochemical Properties of this compound Stereoisomers
For illustrative purposes, the table below presents data for a shorter, well-characterized vicinal diol, (2R,3R)-(-)-2,3-butanediol, to highlight the type of data relevant for stereoisomer characterization.
| Property | (2R,3R)-(-)-2,3-Butanediol | (2S,3S)-(+)-2,3-Butanediol (Expected) | meso-2,3-Butanediol |
| Molecular Formula | C₄H₁₀O₂ | C₄H₁₀O₂ | C₄H₁₀O₂ |
| Molecular Weight | 90.12 g/mol | 90.12 g/mol | 90.12 g/mol |
| Boiling Point | 183-184 °C | 183-184 °C | 185-187 °C |
| Density (25 °C) | 0.987 g/mL | 0.987 g/mL | 1.002 g/mL |
| Optical Rotation [α]²³/D | -13.2° (neat) | +13.2° (neat) | 0° |
Note: Data for (2S,3S)-(+)-2,3-butanediol is inferred based on the properties of its enantiomer.
Experimental Protocols for Stereoselective Synthesis
The stereoselective synthesis of vicinal diols is a well-established field in organic chemistry. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of diols from alkenes. This method allows for the predictable synthesis of specific stereoisomers by selecting the appropriate chiral ligand.
Synthesis of (2R,3R)- and (2S,3S)-octadecane-2,3-diol via Asymmetric Dihydroxylation of (E)-1-Octadecene
This protocol describes a general procedure based on the Sharpless Asymmetric Dihydroxylation.
Workflow for Asymmetric Dihydroxylation:
Caption: General workflow for the synthesis of this compound enantiomers.
Materials:
-
(E)-1-Octadecene
-
AD-mix-α or AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: A mixture of t-BuOH and water (1:1, v/v) is prepared and cooled to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solvent, add AD-mix-α (for the (2S,3S)-diol) or AD-mix-β (for the (2R,3R)-diol) followed by (E)-1-octadecene.
-
Reaction: The reaction mixture is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of solid sodium sulfite and stirred for one hour.
-
Extraction: The mixture is allowed to warm to room temperature, and ethyl acetate is added. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure diol.
-
Characterization: The final product is characterized by NMR spectroscopy, mass spectrometry, and its optical rotation is measured using a polarimeter to confirm its enantiomeric purity.
Synthesis of meso-(2R,3S)-octadecane-2,3-diol
The meso diol can be synthesized from (Z)-1-octadecene using a similar dihydroxylation procedure, but without the need for a chiral catalyst.
Materials:
-
(Z)-1-Octadecene
-
Osmium tetroxide (OsO₄, catalytic amount)
-
N-methylmorpholine N-oxide (NMO) as a co-oxidant
-
Acetone/Water solvent mixture
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Reaction Setup: (Z)-1-octadecene is dissolved in a mixture of acetone and water.
-
Addition of Reagents: NMO is added, followed by a catalytic amount of OsO₄ (typically as a solution in toluene).
-
Reaction: The mixture is stirred at room temperature until TLC analysis indicates the complete consumption of the starting alkene.
-
Quenching: The reaction is quenched by the addition of aqueous sodium bisulfite.
-
Extraction and Purification: The product is extracted with ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, and purified by column chromatography to yield the meso-diol.
Data Presentation and Analysis
As specific experimental data for this compound stereoisomers is sparse, this section provides a template for the data that should be collected and organized for their characterization.
Table for Physicochemical Data of this compound Stereoisomers:
| Property | (2R,3R)-isomer | (2S,3S)-isomer | meso-isomer |
| Appearance | |||
| Melting Point (°C) | |||
| Optical Rotation [α]D (c, solvent) | 0 | ||
| ¹H NMR (CDCl₃, δ ppm) | |||
| ¹³C NMR (CDCl₃, δ ppm) | |||
| High-Resolution Mass Spec (m/z) |
Conclusion
The stereochemistry of this compound is defined by its two chiral centers, resulting in one pair of enantiomers and a meso diastereomer. The synthesis of these individual stereoisomers can be achieved with high stereoselectivity using established methods such as the Sharpless Asymmetric Dihydroxylation. For professionals in drug development and chemical research, the ability to synthesize and characterize these distinct stereoisomers is crucial for elucidating their structure-activity relationships and for the development of new therapeutic agents. The protocols and data structures provided in this guide offer a framework for the systematic investigation of the stereochemistry of this compound and other long-chain vicinal diols.
"Octadecane-2,3-diol CAS number and registry information"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecane-2,3-diol is a long-chain aliphatic vicinal diol with the molecular formula C₁₈H₃₈O₂. This class of molecules holds interest in various scientific domains due to their presence in natural systems and their potential as chiral building blocks in organic synthesis. This guide provides a comprehensive overview of the CAS registry information for this compound and its isomers, a detailed experimental protocol for its stereoselective synthesis and purification, and relevant physicochemical data.
CAS Registry Information
Several isomers of octadecanediol are registered in the Chemical Abstracts Service (CAS) database. The specific stereochemistry of the hydroxyl groups significantly influences the compound's properties and biological activity. The CAS number for the (2S,3R) stereoisomer of this compound is 67919-41-9. Other registered isomers include:
| Isomer Name | CAS Number |
| (2S,3R)-Octadecane-2,3-diol | 67919-41-9[1] |
| 1,2-Octadecanediol | 20294-76-2 |
| 1,18-Octadecanediol | 3155-42-8 |
Physicochemical Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₈H₃₈O₂ |
| Molecular Weight | 286.50 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. Insoluble in water. |
Experimental Protocols
A reliable method for the stereoselective synthesis of vicinal diols like (2S,3R)-Octadecane-2,3-diol is the Sharpless asymmetric dihydroxylation of the corresponding alkene. This method allows for the controlled introduction of two hydroxyl groups across a double bond with high enantioselectivity. Another key pathway, observed in biological systems, involves the reduction of an α-hydroxy ketone precursor.
Protocol 1: Stereoselective Synthesis via Sharpless Asymmetric Dihydroxylation
This protocol describes the synthesis of (2S,3R)-Octadecane-2,3-diol from 1-octadecene.
Materials:
-
1-octadecene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix-β). Stir the mixture at room temperature until the solids dissolve, resulting in a clear, biphasic solution. Cool the mixture to 0 °C in an ice bath.
-
Addition of Alkene: Add methanesulfonamide (1 equivalent based on the alkene) to the cooled solution. To this, add 1-octadecene (1 equivalent) dropwise while stirring vigorously.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting alkene spot and the appearance of a more polar diol spot indicate reaction completion.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and allowing the mixture to warm to room temperature. Stir for an additional hour.
-
Extraction: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity).
-
Fraction Collection: Collect the fractions containing the purified diol, as identified by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield (2S,3R)-Octadecane-2,3-diol as a white solid.
Protocol 2: Synthesis via Reduction of 3-Hydroxy-2-octadecanone
This protocol is based on the biosynthetic pathway observed in the uropygial glands of pheasants and can be adapted for chemical synthesis.
Materials:
-
3-Hydroxy-2-octadecanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 3-hydroxy-2-octadecanone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Quenching: Slowly add 1 M HCl to quench the excess sodium borohydride until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Add dichloromethane to the residue and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude diol.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography as described in Protocol 1.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of (2S,3R)-Octadecane-2,3-diol.
Caption: Simplified biosynthetic pathway to this compound in avian uropygial glands.
References
An In-depth Technical Guide on the Solubility of Long-Chain Aliphatic Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain aliphatic diols, characterized by a linear carbon chain with hydroxyl groups at either end (α,ω-diols), are a versatile class of molecules with increasing importance in pharmaceuticals, cosmetics, and polymer chemistry. Their unique amphiphilic nature, arising from the hydrophilic diol end-groups and the hydrophobic alkyl chain, governs their solubility behavior, which is a critical parameter for formulation development, drug delivery, and material science applications. This technical guide provides a comprehensive overview of the solubility of long-chain aliphatic diols, presenting quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Factors Influencing the Solubility of Long-Chain Aliphatic Diols
The solubility of long-chain aliphatic diols is a complex interplay of several factors:
-
Chain Length: As the length of the aliphatic chain increases, the hydrophobic character of the molecule dominates, leading to a significant decrease in aqueous solubility. The hydrocarbon tail disrupts the hydrogen bonding network of water, making the dissolution process less favorable.
-
Solvent Polarity: "Like dissolves like" is a fundamental principle governing solubility. Long-chain diols, with their polar hydroxyl groups, exhibit higher solubility in polar solvents like alcohols. Conversely, their long nonpolar carbon chain allows for some solubility in nonpolar organic solvents.
-
Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
Hydrogen Bonding: The ability of the hydroxyl groups to form hydrogen bonds with solvent molecules is a key driver of solubility in protic solvents like water and alcohols.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for a selection of long-chain aliphatic diols in various solvents. It is important to note that comprehensive and standardized solubility data for this class of compounds is not always readily available in the literature, and the presented data has been compiled from various sources.
Table 1: Solubility of 1,10-Decanediol
| Solvent | Temperature (°C) | Solubility |
| Water | 40 | 1400 mg/L |
| Alcohol | - | Soluble |
| Petroleum Ether | - | Insoluble |
Table 2: Solubility of 1,12-Dodecanediol
| Solvent | Temperature (°C) | Solubility |
| Water | - | Insoluble (< 1 g/L) |
| Alcohol | - | Soluble |
| Warm Ether | - | Soluble |
| Petroleum Ether | - | Insoluble |
Table 3: Solubility of 1,14-Tetradecanediol
| Solvent | Temperature (°C) | Solubility |
| Chloroform | - | Slightly Soluble |
| DMSO | - | Slightly Soluble |
| Methanol | - | Slightly Soluble |
Table 4: General Solubility of Other Long-Chain Diols
| Diol | Solvent | Solubility |
| 1,16-Hexadecanediol | - | Data not readily available |
Note: "Soluble" and "Insoluble" are qualitative descriptions and the exact quantitative values can vary depending on the specific conditions.
Experimental Protocols
Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for commonly used techniques.
Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Materials:
-
Long-chain aliphatic diol (solute)
-
Solvent of interest
-
Conical flasks or vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation: Add an excess amount of the long-chain aliphatic diol to a conical flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the flask and place it in a shaking incubator set to a constant temperature. Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required time may vary depending on the compound and the solvent.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed at the same temperature to allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical to avoid disturbing the undissolved solid at the bottom of the flask.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. The filter material should be chemically compatible with the solvent and should not adsorb the solute.
-
Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of the diol in the diluted solution using a validated analytical method, such as HPLC.
High-Performance Liquid Chromatography (HPLC) for Concentration Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is commonly used to determine the concentration of a solute in a saturated solution obtained from the shake-flask method.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index Detector - RID).
-
A suitable HPLC column (e.g., a C18 reversed-phase column for long-chain diols).
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase for the HPLC analysis. For long-chain diols, a mixture of an organic solvent (e.g., acetonitrile or methanol) and water is often used. The mobile phase should be filtered and degassed before use.
-
Standard Preparation: Prepare a series of standard solutions of the long-chain aliphatic diol of known concentrations in the mobile phase. These standards will be used to create a calibration curve.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area or peak height for each concentration. Plot a graph of peak area/height versus concentration to generate a calibration curve. The curve should be linear over the range of concentrations of interest.
-
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.
-
Concentration Determination: Determine the peak area/height of the diol in the sample chromatogram. Use the calibration curve to calculate the concentration of the diol in the diluted sample.
-
Solubility Calculation: Back-calculate the original concentration of the diol in the saturated solution, taking into account the dilution factor. This value represents the solubility of the diol in the chosen solvent at the experimental temperature.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of a long-chain aliphatic diol using the shake-flask method followed by HPLC analysis.
References
An In-depth Technical Guide on the Identification of Octadecane-2,3-diol in Environmental Samples
Introduction
Octadecane-2,3-diol is a long-chain diol that may be present in various environmental matrices as a potential biomarker or industrial byproduct. Its identification and quantification are crucial for environmental monitoring, geochemical research, and understanding biogeochemical processes. Due to the limited availability of direct studies on this compound, this guide provides a comprehensive methodology based on established analytical techniques for other long-chain diols (LCDs) found in environmental samples. The primary analytical method discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the separation and identification of volatile and semi-volatile organic compounds.
Experimental Protocols
The analysis of long-chain diols like this compound from complex environmental matrices such as soil, sediment, or water requires a multi-step process involving sample preparation, chemical derivatization, and instrumental analysis.
1. Sample Collection and Preparation
-
Soil and Sediment Samples: Samples are typically collected, freeze-dried to remove water, and ground to a homogenous powder to ensure representative subsampling.
-
Water Samples: Large volumes of water are filtered through glass fiber filters (e.g., GF/F) to collect suspended particulate matter (SPM). The filters are then freeze-dried.
2. Lipid Extraction
The total lipid extract (TLE) is obtained from the dried samples using solvent extraction.
-
Protocol: An accelerated solvent extractor (ASE) or Soxhlet apparatus can be used. A common solvent mixture is dichloromethane (DCM):methanol (MeOH) (9:1, v/v). The extraction is performed at elevated temperature and pressure to ensure efficiency. The resulting extract is concentrated by rotary evaporation.
3. Fractionation (Optional but Recommended)
To isolate the diol fraction from other lipids, the TLE can be separated by column chromatography.
-
Protocol: The TLE is loaded onto an activated silica gel column. Different solvent systems are used to elute fractions of increasing polarity. A typical elution sequence might be:
-
Hexane (for hydrocarbons)
-
Hexane:DCM (for esters and ketones)
-
DCM:MeOH (for more polar compounds, including diols) The fraction containing the diols is collected and concentrated.
-
4. Derivatization
Long-chain diols are not sufficiently volatile for direct GC analysis. Therefore, their hydroxyl groups must be derivatized. Silylation is the most common method.
-
Protocol: The dried polar fraction is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like pyridine or in a solvent such as ethyl acetate.[1][2] The reaction mixture is heated (e.g., at 60°C for 30 minutes) to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.[1] This step significantly increases the volatility of the diols.
5. Instrumental Analysis: GC-MS
The derivatized sample is then analyzed by GC-MS.
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column, such as one coated with CP Sil-5 (similar to DB-5), is typically used (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Oven Temperature Program: A typical program starts at a lower temperature, holds for a short period, and then ramps up to a high temperature to elute the long-chain compounds. For example: 70°C (hold 1 min), ramp to 130°C at 20°C/min, then ramp to 320°C at 4°C/min, and hold for 25 min.[3]
-
Injector: On-column or splitless injection is used to transfer the sample to the column.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.[1]
-
Analysis Mode:
-
Full Scan: To identify unknown compounds, the mass spectrometer is operated in full scan mode, acquiring a mass spectrum over a wide m/z range (e.g., 50-650 amu).
-
Selected Ion Monitoring (SIM): For quantification and improved sensitivity, the MS is operated in SIM mode, monitoring specific fragment ions characteristic of the target diol TMS-ethers.[1][2]
-
-
Data Presentation
| Environmental Matrix | Location | Sample ID | Concentration (ng/g dry weight) | Analytical Method | Reference |
| Marine Sediment | (e.g., North Atlantic) | Core-top 1 | GC-MS (SIM) | (Future Study) | |
| Lake Water (SPM) | (e.g., Lake Geneva) | LG-Surface-May | GC-MS/MS | (Future Study) | |
| Soil | (e.g., Agricultural Field) | Soil-A-1 | UHPLC-HRMS | (Future Study) |
Mandatory Visualization
The following diagrams illustrate the experimental and logical workflows for the identification of this compound.
References
Methodological & Application
Investigating Octadecane-2,3-diol as a Putative Biomarker: Research Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecane-2,3-diol is a long-chain diol whose biological role and potential as a biomarker in human health and disease remain largely unexplored. While the presence and biosynthesis of other long-chain diols have been identified in various biological and environmental systems, the specific functions of this compound in human physiology are yet to be elucidated. Notably, the biosynthesis of alkane-2,3-diols has been observed in biological systems, such as the conversion of 3-hydroxy-octadecane-2-one to this compound in avian uropygial glands, suggesting the existence of enzymatic pathways for its formation[1]. The established biological activities of other lipid molecules, including the toxic effects of certain linoleic acid diols, underscore the potential for long-chain diols like this compound to be involved in cellular processes[2].
These application notes provide a comprehensive research framework for the investigation of this compound as a potential biomarker. The following sections detail hypothetical signaling pathways, experimental workflows for detection and quantification, and standardized data presentation formats to guide researchers in this nascent area of study.
Hypothetical Signaling Pathway and Biological Relevance
To guide initial research, a hypothetical signaling pathway involving this compound is proposed. This model is speculative and intended to serve as a basis for experimental design. It postulates that cellular stressors could lead to the enzymatic conversion of a precursor, Octadecan-2-one, into this compound. This diol could then potentially modulate downstream cellular responses, such as inflammatory signaling or apoptosis, through interactions with specific protein targets or by altering membrane dynamics.
Caption: Hypothetical signaling cascade involving this compound.
Experimental Protocols
A critical step in investigating a potential biomarker is the development of robust analytical methods for its detection and quantification in biological matrices. The following protocols are based on established techniques for lipid analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), which has been used in the analysis of related compounds[1].
Protocol 1: Extraction of this compound from Human Plasma
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound, if available, or a similar long-chain diol not expected to be in the sample).
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
-
Derivatization for GC-MS Analysis:
-
To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to convert the diol into its more volatile trimethylsilyl (TMS) ether derivative.
-
Evaporate the derivatization reagent under nitrogen and reconstitute the sample in 100 µL of hexane for GC-MS analysis.
-
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
GC Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for the TMS-derivatized this compound and the internal standard.
-
Experimental Workflow Visualization
The overall workflow for the analysis of this compound as a putative biomarker is depicted below.
Caption: Workflow for the analysis of this compound.
Data Presentation
For clear and comparative analysis, quantitative data should be summarized in a structured table. The following table provides a template for presenting the results from a hypothetical case-control study.
| Analyte | Patient Group | N | Concentration (ng/mL) (Mean ± SD) | p-value |
| This compound | Healthy Controls | 50 | 15.2 ± 3.1 | <0.001 |
| Disease X Cohort | 50 | 45.8 ± 8.7 | ||
| Internal Standard | Healthy Controls | 50 | 98.5 ± 2.5 | 0.89 |
| Disease X Cohort | 50 | 98.2 ± 2.9 |
Conclusion
The investigation of this compound as a biomarker is in its infancy. The protocols and frameworks presented here offer a starting point for researchers to explore the presence, regulation, and potential clinical utility of this long-chain diol. Rigorous validation studies, including larger cohort analyses and correlation with clinical outcomes, are necessary to establish whether this compound can serve as a reliable biomarker for a specific disease state. The provided methodologies for extraction and analysis, along with the proposed data presentation structure, aim to facilitate standardized and reproducible research in this promising area.
References
Application Notes and Protocols for Octadecane-2,3-diol in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Octadecane-2,3-diol and Vicinal Diols in Lipidomics
This compound is a long-chain aliphatic vicinal diol. While research directly focused on this compound is limited, the broader class of long-chain vicinal diols is of growing interest in lipidomics. These molecules are primarily known as the metabolic products of epoxy fatty acids, formed through the action of epoxide hydrolases. The balance between epoxy fatty acids and their corresponding diols is emerging as a critical factor in the regulation of inflammatory processes. Dysregulation of this pathway has been associated with various diseases, making the accurate analysis of fatty acid diols a key area of investigation for biomarker discovery and understanding disease pathogenesis.
This document provides an overview of the potential applications of this compound in lipidomics research and detailed protocols for its analysis. Given the scarcity of data specific to this compound, the methodologies presented are based on established protocols for analogous long-chain diols and dihydroxy fatty acids.
Potential Applications in Lipidomics Research
-
Biomarker Discovery: As metabolites of epoxy fatty acids, the levels of this compound and other long-chain diols may serve as biomarkers for diseases involving inflammation, cardiovascular disorders, and metabolic syndrome.
-
Internal Standard: Due to its likely low endogenous abundance and structural similarity to other lipid diols, synthetically prepared this compound can be utilized as an internal standard for the quantification of other vicinal diols in complex biological matrices.
-
Investigating Inflammatory Pathways: Studying the formation of this compound from its parent epoxide can provide insights into the activity of epoxide hydrolases and their role in modulating inflammation.
-
Drug Development: Targeting the enzymes responsible for the formation or degradation of this compound and other bioactive lipid diols presents a potential therapeutic strategy for inflammatory diseases.
Experimental Protocols
Lipid Extraction from Plasma/Serum
This protocol is a modification of established methods for the extraction of polar lipids from plasma or serum and is suitable for the analysis of long-chain diols.
Materials:
-
Plasma or serum sample
-
Internal Standard (e.g., a deuterated or ¹³C-labeled synthetic this compound)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Refrigerated centrifuge
-
Sample concentrator (e.g., vacuum centrifuge or nitrogen evaporator)
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a clean glass tube, add 100 µL of plasma/serum.
-
Add the appropriate amount of internal standard.
-
Add 300 µL of methanol and vortex for 30 seconds.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Add 250 µL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.
-
Dry the extracted lipids under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried lipid extract in an appropriate solvent for the chosen analytical method (e.g., methanol/acetonitrile for LC-MS or a derivatization solvent for GC-MS).
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the hydroxyl groups is necessary to increase the volatility of the diol.
2.1. Derivatization Protocol (Silylation):
Materials:
-
Dried lipid extract
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
To the dried lipid extract, add 50 µL of pyridine.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
2.2. GC-MS Instrumental Parameters:
The following are general parameters that should be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Expected Fragmentation for TMS-derivatized this compound:
The mass spectrum of the di-TMS derivative of this compound is expected to show characteristic fragments resulting from the cleavage between the two silylated carbons and along the alkyl chain.
| m/z (mass-to-charge) | Proposed Fragment Identity |
| M-15 | Loss of a methyl group from a TMS group |
| 73 | [Si(CH₃)₃]⁺ |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ (rearrangement ion) |
| Specific cleavage ions | Cleavage between C2 and C3, and other alkyl chain fragments |
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of lipid diols without the need for derivatization.
3.1. LC-MS/MS Instrumental Parameters:
The following are general parameters that should be optimized for your specific instrument and column.
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start at 30% B, increase to 100% B over 15 min, hold for 5 min, return to 30% B and re-equilibrate |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Precursor Ion (Positive) | [M+H-H₂O]⁺ or [M+NH₄]⁺ |
| Product Ions (Positive) | Characteristic fragments resulting from water loss and alkyl chain cleavage |
| Precursor Ion (Negative) | [M-H]⁻ or [M+HCOO]⁻ |
| Product Ions (Negative) | Characteristic fragments from the deprotonated molecule |
Data Presentation
Quantitative data for this compound is not yet established in the literature. The following table is a template for presenting such data once it becomes available through the application of the protocols described above.
Table 1: Hypothetical Quantitative Data for this compound in Human Plasma (ng/mL)
| Sample Group | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | n |
| Healthy Controls | Data to be determined | Data to be determined | |
| Disease State Group | Data to be determined | Data to be determined |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Putative metabolic pathway involving this compound.
Caption: Hypothetical GC-MS fragmentation of derivatized this compound.
Application Notes & Protocols: Analytical Standards for Long-Chain Diols
Audience: Researchers, scientists, and drug development professionals.
Introduction to Long-Chain Diols (LCDs)
Long-chain diols (LCDs) are a class of lipids characterized by a long alkyl chain with two hydroxyl groups. They are found in various natural sources, including marine and lacustrine sediments, as well as in specific types of algae.[1] The distribution and abundance of different LCD isomers can serve as valuable biomarkers for paleoenvironmental reconstructions and may have relevance in biological signaling pathways. Common LCDs include C28 and C30 1,13-diols, C30 and C32 1,15-diols, and C28 and C30 1,14-diols.
In recent years, specific ratios of these LCDs have been developed as proxies for environmental parameters such as sea surface temperature (SST) and nutrient availability. The most prominent of these is the Long-chain Diol Index (LDI), which correlates with SST. Another index, the Nutrient Diol Index (NDI), has been proposed as a proxy for sea surface nutrient concentrations, particularly in relation to upwelling conditions.
This document provides detailed protocols for the extraction, analysis, and quantification of long-chain diols, along with information on relevant analytical standards and data interpretation.
Analytical Standards and Quantification
The accurate quantification of long-chain diols relies on the use of appropriate internal and external analytical standards.
Internal Standards: An internal standard (IS) is crucial for correcting for variations in sample extraction efficiency and instrument response. The selection of an IS should be based on its structural similarity to the analytes of interest and its absence in the samples being analyzed. Commonly used internal standards for LCD analysis include:
-
C
225,16-diol: Frequently used as an internal standard for the quantification of various LCDs. -
Androstanol: Has also been employed as an internal standard in some studies.
External Standards & Commercial Availability:
The availability of pure, certified analytical standards for individual long-chain diols is currently limited. While some shorter-chain diols are commercially available from suppliers like Sigma-Aldrich, obtaining a comprehensive suite of long-chain diol standards (e.g., C28 1,13-diol, C30 1,15-diol, C28 1,14-diol) is challenging. Researchers often rely on well-characterized sediment or culture extracts with known LCD compositions as reference materials.
Note on Quantification: In the absence of commercially available standards for each specific long-chain diol, a semi-quantitative approach may be adopted. This involves using a commercially available, structurally similar compound as a single-point external standard and assuming a similar response factor for all LCDs. However, it is critical to acknowledge that this approach can introduce uncertainty in the absolute quantification. For the calculation of indices like the LDI and NDI, which are based on relative abundances, the impact of this limitation is less significant.
Experimental Protocols
The following protocols outline a standard workflow for the analysis of long-chain diols from sediment or biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Lipid Extraction
-
Sample Preparation: Lyophilize (freeze-dry) the sample to remove all water. Homogenize the dried sample using a mortar and pestle.
-
Extraction:
-
Weigh approximately 1-5 g of the homogenized sample into a clean extraction tube.
-
Add a known amount of internal standard (e.g., C
225,16-diol in a suitable solvent). -
Extract the total lipids using an accelerated solvent extractor (ASE) or by ultrasonication with a solvent mixture such as dichloromethane (DCM):methanol (MeOH) (9:1, v/v).
-
Collect the total lipid extract (TLE).
-
Fractionation
-
Saponification (Optional): To hydrolyze wax esters and triglycerides, the TLE can be saponified by refluxing with 1M KOH in methanol.
-
Column Chromatography:
-
Prepare a chromatography column with activated silica gel.
-
Apply the TLE to the top of the column.
-
Elute different lipid classes using solvents of increasing polarity. A typical elution sequence is:
-
Fraction 1 (Hydrocarbons): Hexane
-
Fraction 2 (Ketones): Hexane:DCM (e.g., 1:1, v/v)
-
Fraction 3 (Alcohols/Diols): DCM:MeOH (e.g., 9:1, v/v)
-
-
Collect the alcohol/diol fraction for derivatization.
-
Derivatization
To increase the volatility of the diols for GC analysis, the hydroxyl groups must be derivatized.
-
Dry the alcohol/diol fraction under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
GC Conditions (Example):
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector: Splitless, 280°C.
-
Oven Program: 60°C (hold 2 min), ramp to 150°C at 15°C/min, then ramp to 320°C at 4°C/min, hold for 15 min.
-
-
MS Conditions (Example):
-
Ionization: Electron Impact (EI), 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis and quantification.
-
Data Presentation and Interpretation
Quantitative Data Summary
The following table summarizes key ions for the identification and quantification of silylated long-chain diols in SIM mode.
| Compound | Abbreviation | Key m/z Ions for SIM |
| C | C | 313.3 |
| C | C | 341.3 |
| C | C | 299.3 |
| C | C | 327.3 |
| C | C | 313.3 |
| C | C | 341.3 |
| C | C | 187 |
Long-chain Diol Indices
The following table outlines the formulas and applications of common LCD indices.
| Index Name | Abbreviation | Formula | Application |
| Long-chain Diol Index | LDI | [C | Sea Surface Temperature (SST) Proxy |
| Nutrient Diol Index | NDI | Based on the relative abundance of 1,14-diols to other diols (e.g., 1,13- and 1,15-diols) | Sea Surface Nutrient Proxy |
LDI Calibration Equations for SST Reconstruction
| Calibration Equation | R² | Reference |
| SST = (LDI - 0.095) / 0.033 | Not specified | Rampen et al., 2012 |
| SST = (LDI - 0.1082) / 0.0325 | 0.88 | De Bar et al., 2020 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of long-chain diols.
Signaling Pathway of Vicinal Diols
Long-chain vicinal diols are metabolites of epoxy fatty acids (EpFA), formed by the action of epoxide hydrolases. These molecules can play a role in inflammatory and pain signaling pathways.
Caption: Simplified signaling pathway of vicinal diol formation and action.
References
Application Note: Derivatization of Octadecane-2,3-diol for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecane-2,3-diol is a long-chain aliphatic diol that, due to its low volatility and high polarity, presents challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is an essential step to increase its volatility and thermal stability, enabling sharp chromatographic peaks and reproducible mass spectra. This application note provides a detailed protocol for the trimethylsilylation of this compound, a common and effective derivatization technique, followed by GC-MS analysis. The primary derivatizing agent used in this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This method converts the polar hydroxyl groups into nonpolar trimethylsilyl (TMS) ethers, making the molecule amenable to GC-MS analysis.[1]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Nitrogen gas (high purity)
-
Autosampler vials with inserts (2 mL)
-
Heating block or oven
-
Vortex mixer
-
Micropipettes
Standard Preparation
Prepare a stock solution of this compound in a suitable solvent such as hexane or dichloromethane at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
Derivatization Protocol: Trimethylsilylation
-
Drying: Transfer 100 µL of the standard solution or sample extract into a 2 mL autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to ensure the sample is completely dry as the silylating reagents are moisture-sensitive.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set at 70°C for 60 minutes to ensure complete derivatization.
-
Cooling and Dilution: After heating, allow the vial to cool to room temperature. Dilute the sample with 100 µL of hexane prior to GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | Fused silica capillary column (e.g., CP Sil-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Data Presentation
The trimethylsilylation of this compound results in the formation of this compound, di-TMS ether. The expected retention time and key mass spectral fragments are summarized in the table below.
| Compound | Derivative | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound | di-TMS ether | ~ 20-25 | 430 ([M]+•), 415 ([M-15]+), 117, 147, 259, 301 |
Note: The retention time is an estimate and will vary depending on the specific GC conditions and column used. The mass spectral fragments are predicted based on the typical fragmentation of TMS-derivatized vicinal diols, which undergo characteristic α-cleavage between the two TMS-ether-bearing carbons.[1]
Experimental Workflow
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Discussion
The trimethylsilylation of this compound is a robust and reliable method for its quantification by GC-MS. The derivatization process is straightforward and yields a stable product with excellent chromatographic properties. The mass spectrum of the di-TMS derivative is expected to show a clear molecular ion and characteristic fragment ions resulting from the cleavage between the two derivatized hydroxyl groups, which facilitates confident identification. The protocol provided in this application note can be adapted for the analysis of other long-chain diols in various matrices. Optimization of the derivatization reaction time and temperature, as well as the GC-MS parameters, may be necessary to achieve the best results for specific applications.
References
Application Notes and Protocols for the Separation of Diol Isomers by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of diol isomers using various liquid chromatography (LC) methods. The presented methodologies are essential for the analysis and purification of diol isomers in research, quality control, and drug development, where stereochemistry can significantly impact biological activity and safety.
Introduction to Diol Isomer Separation
Diols, organic compounds containing two hydroxyl (-OH) groups, can exist as various isomers, including constitutional isomers (different connectivity) and stereoisomers (same connectivity, different spatial arrangement). Stereoisomers, such as enantiomers and diastereomers (including cis-trans isomers), often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these isomers is critical. This document outlines four key liquid chromatography techniques for diol isomer separation: Chiral Chromatography, Normal-Phase Chromatography (NPC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Reversed-Phase Chromatography (RPC) with derivatization.
General Experimental Workflow
The successful separation of diol isomers by liquid chromatography typically follows a systematic approach. This involves method screening with various columns and mobile phases to identify the most promising conditions, followed by optimization of the selected parameters to achieve the desired resolution.
Caption: A general workflow for developing a robust HPLC method for diol isomer separation.
Application Note 1: Chiral Separation of 2-Butene-1,4-diol Isomers
Objective: To separate the cis and trans isomers of 2-butene-1,4-diol using chiral High-Performance Liquid Chromatography (HPLC).
Principle: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with enantiomers and diastereomers, leading to their separation. The (S,S)-Whelk-O 1 column, a Pirkle-type CSP, is effective for separating a wide range of racemates, including unsaturated diols.
Experimental Protocol:
| Parameter | Value |
| Column | (S,S)-Whelk-O 1 |
| Dimensions | 250 mm x 4.6 mm |
| Particle Size | 5 µm |
| Mobile Phase | Hexane:Ethanol (97:3, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient (approx. 25 °C) |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an appropriate amount of 2-butene-1,4-diol in ethanol and filter through a 0.2 µm membrane filter. |
Quantitative Data:
| Isomer | Retention Time (min) | Resolution (Rs) |
| trans-2-butene-1,4-diol | ~10.5 | \multirow{2}{*}{2.61[1]} |
| cis-2-butene-1,4-diol | ~12.0 |
LC-MS Identification: For confirmation of the isomer peaks, especially for low-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. The same chromatographic conditions can be used, with the LC system interfaced to a mass spectrometer.[1]
Caption: Differential interaction of diol isomers with a chiral stationary phase.
Application Note 2: HILIC Separation of Polar Diol Isomers
Objective: To separate the cis and trans isomers of highly polar diols, such as 4,5-dihydroxyimidazolidine-2-thione and its dimethoxy analog, using HILIC.
Principle: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (e.g., silica or diol-bonded) with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of water. This technique is ideal for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[2]
Experimental Protocol:
| Parameter | Value |
| Column | Luna HILIC 200 Å (cross-linked diol) |
| Dimensions | Not specified |
| Particle Size | Not specified |
| Mobile Phase | Acetonitrile:Water (95:5, v/v) |
| Flow Rate | Not specified |
| Temperature | Not specified |
| Detection | UV or MS |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent. |
Quantitative Data (for 4,5-dihydroxyimidazolidine-2-thione):
| Isomer | Retention Factor (k') | Resolution (Rs) |
| trans | 19.5 | \multirow{2}{*}{1.8} |
| cis | 20.8 |
Note: The original study did not provide retention times, but retention factors and resolution were reported.
Caption: Partitioning mechanism of polar diol isomers in HILIC.
Application Note 3: Normal-Phase Separation of Underivatized Diol Isomers
Objective: To separate underivatized diol isomers using normal-phase HPLC.
Principle: In normal-phase chromatography, a polar stationary phase (like silica or diol) is used with a non-polar mobile phase. Polar analytes are retained through interactions with the polar stationary phase. Diol columns, with their hydroxyl groups, offer a different selectivity compared to bare silica and are often more robust in the presence of trace amounts of water.
Experimental Protocol:
| Parameter | Value |
| Column | Diol-functionalized silica column |
| Dimensions | Not specified |
| Particle Size | Not specified |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a more polar modifier (e.g., isopropanol). The exact ratio needs to be optimized for the specific diol isomers. |
| Flow Rate | Typically 1.0 - 2.0 mL/min |
| Temperature | Ambient |
| Detection | UV (if chromophores are present) or Refractive Index (RI) for universal detection. |
| Sample Preparation | Dissolve the sample in the mobile phase or a non-polar solvent. |
Quantitative Data: Quantitative data is highly dependent on the specific diol isomers and the optimized mobile phase composition. Method development is required to achieve adequate separation.
Application Note 4: Reversed-Phase Separation of Diol Isomers after Derivatization
Objective: To separate diol isomers using reversed-phase HPLC after derivatization to enhance hydrophobicity and detectability.
Principle: Reversed-phase chromatography on non-polar stationary phases (e.g., C18) is generally not effective for retaining highly polar, underivatized diols. Derivatization with a hydrophobic and chromophoric or fluorophoric reagent increases the retention on the reversed-phase column and enhances detection sensitivity. Derivatization of vicinal diols with boronic acids is a common strategy for LC-MS analysis.[3]
Experimental Protocol (Example with 2-bromopyridine-5-boronic acid (BPBA) derivatization for LC-MS):
Derivatization Step:
-
Extract the diols from the sample matrix (e.g., with dichloromethane from an aqueous sample).[3]
-
Evaporate the solvent and reconstitute in a suitable solvent like acetonitrile.
-
Add the BPBA derivatizing agent and allow the reaction to proceed.
HPLC-MS Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column |
| Dimensions | Not specified |
| Particle Size | Not specified |
| Mobile Phase | Acetonitrile (0.1% TFA) : Water (0.1% TFA) (95:5, v/v) |
| Flow Rate | 200 µL/min |
| Temperature | Room temperature |
| Detection | ESI-MS in positive ion mode, monitoring the characteristic isotopic pattern of the bromine-containing derivatives.[3] |
| Injection Volume | 5 µL |
Quantitative Data: Quantitative analysis would involve monitoring the peak areas of the derivatized isomers and comparing them to a calibration curve prepared from derivatized standards. The separation efficiency will depend on the specific diol isomers and the derivatizing agent used.
Caption: Workflow for the analysis of diol isomers by RP-HPLC after derivatization.
Conclusion
The separation of diol isomers is a challenging but achievable task with the appropriate choice of liquid chromatography methodology. Chiral chromatography is the method of choice for enantiomeric and some diastereomeric separations. HILIC and normal-phase chromatography are well-suited for polar, underivatized diols. For less polar diols or to enhance retention and detection, derivatization followed by reversed-phase chromatography is a powerful strategy. The specific application notes and protocols provided herein serve as a starting point for method development and optimization for your specific diol isomers of interest.
References
- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An approach based on liquid chromatography/electrospray ionization–mass spectrometry to detect diol metabolites as biomarkers of exposure to styrene and 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]
"applications of Octadecane-2,3-diol in material science"
No Direct Applications of Octadecane-2,3-diol in Material Science Found
Extensive research has revealed no specific documented applications of this compound in the field of material science. The scientific literature readily available through searches does not contain studies or reports detailing its use in polymers, nanoparticles, phase-change materials, or other material science contexts.
While information on "this compound" is scarce, data is available for its structural isomer, Octadecane-1,2-diol . This compound is a glycol, specifically a 1,2-diol, with a long 18-carbon chain.
Properties of the Related Compound: Octadecane-1,2-diol
Basic chemical and physical properties of Octadecane-1,2-diol have been reported.
| Property | Value |
| Chemical Formula | C18H38O2 |
| Molecular Weight | 286.49 g/mol |
| Melting Point | 81°C (in ethanol) |
| Boiling Point | 323.59°C (estimated) |
| Density | 0.8738 (estimated) |
Note: The application of these properties in material science is not specified in the available literature.
Context from a Broader Class of Molecules: Long-Chain Alkyl Diols (LCDs)
In a different scientific context, a class of related molecules known as long-chain alkyl diols (LCDs) are utilized, primarily in the field of geochemistry and paleoclimatology. These are naturally occurring lipids found in marine and lacustrine sediments.
LCDs, which include various positional isomers of long-chain diols, are used as biomarkers.[1][2][3] Specifically, the distribution and ratios of different LCDs, such as C28 and C30 1,13-diols and C30 and C32 1,15-diols, are used to reconstruct past environmental conditions.[1][2][4] For instance, the Long-chain Diol Index (LDI) is a proxy used to estimate past sea surface temperatures.[1][3][4]
It is important to note that this application is in the realm of analytical and environmental science for the study of climate history, rather than in material science for the development of new materials. The producers of these LCDs are believed to be certain species of algae, such as eustigmatophytes.[4][5]
Conclusion
Due to the lack of available information on the applications of this compound in material science, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or meaningful diagrams illustrating its use in this field. The information available for the related compound Octadecane-1,2-diol is limited to its basic properties, without specified material applications. The broader class of long-chain alkyl diols has established applications, but in a scientific field distinct from material science. Further research and development would be required to determine any potential utility of this compound in material science.
References
- 1. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 2. BG - A quest for the biological sources of long chain alkyl diols in the western tropical North Atlantic Ocean [bg.copernicus.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Octadecane-2,3-diol as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecane-2,3-diol is a long-chain aliphatic diol that holds potential as a versatile precursor in organic synthesis. Its bifunctional nature, with two adjacent hydroxyl groups, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of complex molecules, including bioactive compounds and natural products. The long C18 alkyl chain imparts significant lipophilicity to its derivatives, a desirable property in many drug development programs for enhancing membrane permeability and targeting lipid-rich environments.
These application notes provide an overview of the synthetic utility of this compound and related long-chain 1,2-diols, complete with detailed experimental protocols for key transformations and quantitative data to guide synthetic planning.
Key Synthetic Applications
The vicinal diol functionality in this compound is the key to its synthetic versatility. The primary transformations involve reactions of the hydroxyl groups, either individually or in concert.
1. Conversion to Epoxides: The most common and synthetically useful transformation of 1,2-diols is their conversion to epoxides. This is typically a two-step process involving initial activation of one hydroxyl group as a good leaving group (e.g., a tosylate), followed by intramolecular Williamson ether synthesis. The resulting epoxide is a highly valuable intermediate, susceptible to ring-opening by a wide range of nucleophiles, allowing for the introduction of diverse functional groups with stereochemical control.
2. Oxidative Cleavage: The carbon-carbon bond between the two hydroxyl groups can be cleaved oxidatively to yield two carbonyl compounds. The nature of the products (aldehydes or carboxylic acids) depends on the oxidizing agent used. This reaction is particularly useful for breaking down the carbon skeleton and generating shorter-chain, functionalized molecules.
3. Protection of the Diol: The diol can be protected as a cyclic acetal or ketal (e.g., using acetone to form an acetonide). This is a crucial step in multi-step syntheses where the hydroxyl groups need to be masked to prevent them from interfering with subsequent reactions. The protecting group can be readily removed under acidic conditions.
4. Derivatization for Biological Studies: The hydroxyl groups can be functionalized to introduce reporter groups, linkers, or other moieties for biological investigations. For example, esterification or etherification can be used to attach fluorescent tags or biotin for affinity labeling.
Data Presentation
The following tables summarize typical reaction conditions and yields for key transformations of long-chain 1,2-diols, which can be considered representative for this compound.
| Transformation | Reagents and Conditions | Product | Typical Yield (%) |
| Tosylation (Monofunctionalization) | TsCl (1.1 eq), Pyridine, 0 °C to rt, 12 h | 2-hydroxy-3-tosyloxyoctadecane | 85-95 |
| Epoxidation (from Monotosylate) | K₂CO₃, MeOH, reflux, 4 h | 2,3-epoxyoctadecane | 90-98 |
| Oxidative Cleavage (to Aldehydes) | NaIO₄, THF/H₂O (1:1), rt, 1 h | Heptadecanal and Formaldehyde | >95 |
| Oxidative Cleavage (to Carboxylic Acid) | KMnO₄, K₂CO₃, t-BuOH/H₂O, 80 °C, 4 h | Heptadecanoic Acid | 70-85 |
| Acetonide Protection | 2,2-dimethoxypropane, p-TsOH (cat.), Acetone, rt, 2 h | 2,2-dimethyl-4-pentadecyl-1,3-dioxolane | >95 |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Epoxyoctadecane from this compound
This two-step protocol first involves the selective monotosylation of the primary hydroxyl group, followed by base-induced cyclization to the epoxide.
Step A: Monotosylation of this compound
-
Dissolve this compound (1.0 g, 3.49 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (0.73 g, 3.84 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding cold water (50 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-hydroxy-3-tosyloxyoctadecane.
Step B: Intramolecular Cyclization to 2,3-Epoxyoctadecane
-
Dissolve the monotosylated product from Step A (1.0 g, 2.27 mmol) in methanol (30 mL) in a round-bottom flask.
-
Add potassium carbonate (0.63 g, 4.54 mmol, 2.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Add water (30 mL) to the residue and extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2,3-epoxyoctadecane as a white solid.
Protocol 2: Oxidative Cleavage of this compound to Heptadecanal
-
Dissolve this compound (1.0 g, 3.49 mmol) in a mixture of tetrahydrofuran (THF) and water (1:1, 40 mL) in a round-bottom flask.
-
Add sodium periodate (NaIO₄, 0.89 g, 4.19 mmol, 1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 1 hour. A white precipitate of sodium iodate will form.
-
Filter the reaction mixture through a pad of Celite® to remove the inorganic salts and wash the filter cake with THF (20 mL).
-
Extract the filtrate with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution (20 mL) to remove any remaining oxidant, followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid volatilization of the aldehyde product. The crude heptadecanal can be used in the next step without further purification.
Mandatory Visualizations
Caption: Key synthetic transformations of this compound.
Application Note: Quantification of Octadecane-2,3-diol in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecane-2,3-diol is a long-chain diol that may be of interest in various fields, including biomedical research and drug development, due to its structural similarity to signaling lipids. Accurate quantification of this and similar molecules in complex biological matrices such as plasma, serum, or tissue homogenates is crucial for understanding its physiological roles and for pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, derivatization, and instrument parameters.
Analytical Strategies
The quantification of polar, long-chain diols like this compound in complex matrices presents analytical challenges due to their low volatility and the presence of interfering substances. Two primary analytical approaches are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase volatility and thermal stability.[1][2] Silylation is a common and effective derivatization method for compounds containing hydroxyl groups.[3][4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the analysis of a wide range of molecules in complex biological fluids.[6][7] It often provides high selectivity and sensitivity, and for some analytes, derivatization may not be required. However, for long-chain diols, derivatization can improve chromatographic retention and ionization efficiency.[8]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a general liquid-liquid extraction method for isolating lipids, including this compound, from plasma or serum.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound)
-
Methyl-tert-butyl ether (MTBE), LC-MS grade[9]
-
Methanol (MeOH), LC-MS grade[9]
-
Water, LC-MS grade[9]
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Glass vials
Procedure:
-
Thaw plasma or serum samples on ice.
-
In a clean glass tube, add 100 µL of the plasma/serum sample.
-
Add a known amount of the internal standard solution.
-
Add 300 µL of methanol and vortex for 20 seconds to precipitate proteins.[9]
-
Add 1 mL of MTBE and vortex for 1 minute for lipid extraction.[9]
-
Add 250 µL of water to induce phase separation and vortex for 20 seconds.[9]
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.[9]
-
Three layers will be formed: an upper organic layer (containing lipids), a middle aqueous layer, and a bottom protein pellet.[9]
-
Carefully collect the upper organic layer and transfer it to a new glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization (for GC-MS) or reconstitution for LC-MS/MS analysis.
Derivatization for GC-MS Analysis: Silylation
This protocol details the silylation of the extracted this compound to increase its volatility for GC-MS analysis.
Materials:
-
Dried lipid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]
-
Pyridine or another suitable solvent
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried lipid extract, add 50 µL of pyridine to redissolve the sample.
-
Add 50 µL of BSTFA + 1% TMCS.[5]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[5]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
GC-MS Quantification Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the analysis of silylated compounds.
GC Parameters:
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 15°C/min to 250°C
-
Ramp 2: 5°C/min to 320°C, hold for 5 minutes
-
-
Transfer Line Temperature: 290°C
MS Parameters:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key fragment ions for the silylated derivative of this compound and the internal standard should be determined by analyzing a standard in full scan mode.
LC-MS/MS Quantification Protocol
For LC-MS/MS analysis, the dried lipid extract can be reconstituted in a solvent compatible with the mobile phase.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Sciex or Thermo Fisher Triple Quadrupole)
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is recommended for separating lipids.[8]
LC Parameters:
-
Mobile Phase A: 5 mM Ammonium Acetate in Water[8]
-
Mobile Phase B: Acetonitrile[8]
-
Flow Rate: 0.2 mL/min[8]
-
Gradient:
-
0 min: 40% B
-
10 min: 60% B
-
20-25 min: 100% B
-
-
Column Temperature: 35°C[8]
-
Injection Volume: 5 µL[8]
MS/MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Ion Source Temperature: 325°C
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound and the internal standard need to be optimized by infusing a standard solution.
Data Presentation
The following table summarizes the expected quantitative performance of a validated method for long-chain diols. The data is based on a published method for similar 1,2-alkanediols and serves as a guideline.[2]
| Parameter | 1,2-Pentanediol | 1,2-Hexanediol | 1,2-Octanediol |
| Linearity (r²) | >0.999 | >0.999 | >0.999 |
| Concentration Range | 50-1000 µg/mL | 50-1000 µg/mL | 50-1000 µg/mL |
| LOD (µg/mL) | 31 | 40 | 38 |
| LOQ (µg/mL) | 98 | 108 | 115 |
| Precision (%RSD) | < 2.0% | < 2.0% | < 2.0% |
| Accuracy (% Recovery) | 99.3 - 103.3% | 99.4 - 106.7% | 97.5 - 107.3% |
Data adapted from a study on shorter-chain 1,2-alkanediols in a cosmetics matrix, analyzed by GC-FID, and should be considered as an estimation for this compound in biological matrices.[2]
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Silylation reaction of a diol for GC-MS analysis.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Gelatin - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: A Comprehensive Protocol for the Extraction of Long-Chain Diols from Sediments
Audience: Researchers, scientists, and drug development professionals.
This application note provides a detailed protocol for the extraction, separation, and analysis of long-chain diols (LCDs) from sediment samples. LCDs are valuable lipid biomarkers used in palaeoceanographic and climate research to reconstruct past environmental conditions such as sea surface temperature.[1][2][3] The following protocol consolidates established methodologies to ensure reliable and reproducible results.
Introduction to Long-Chain Diols
Long-chain diols are lipids consisting of a long n-alkyl chain (typically C₂₆ to C₃₄) with two alcohol groups.[3][4] They are found globally in marine and lacustrine sediments.[1][3][4] Specific diol indices, such as the Long-Chain Diol Index (LDI), are correlated with sea surface temperature, while other indices can provide insights into upwelling conditions and nutrient availability.[1][5][6] Accurate and efficient extraction of these compounds from the complex sediment matrix is crucial for the integrity of subsequent analyses.
Experimental Protocol
This protocol outlines a comprehensive procedure from sample preparation to final analysis.
2.1. Sample Preparation
Prior to extraction, sediment samples must be properly prepared to ensure homogeneity and remove water, which can interfere with the extraction process.
-
Freeze-Drying: Place 10-30 g of wet sediment in a freeze-dryer until all water has been sublimated. This prevents the degradation of organic matter and prepares the sample for solvent extraction.
-
Homogenization: Once dried, homogenize the sediment sample using a mortar and pestle to create a uniform powder.
2.2. Total Lipid Extraction (TLE)
The following steps describe the extraction of the total lipid content from the prepared sediment.
-
Weigh approximately 0.5–30 g of the freeze-dried and homogenized sediment into an extraction cell or a glass centrifuge tube.[1][4]
-
Add a solvent mixture of dichloromethane (DCM) and methanol (MeOH) in a 9:1 (v/v) ratio.[1][4][7]
-
Extract the lipids using one of the following methods:
-
Energized Dispersive Guided Extraction (EDGE): An automated system that uses pressure and temperature to accelerate extraction.[1][4]
-
Ultrasonic Sonication: Place the sample and solvent mixture in a sonicator bath for 30 minutes, ensuring the temperature remains below 30°C.[7] Repeat this step two more times with fresh solvent.[7]
-
-
After extraction, separate the solvent from the sediment by centrifugation at approximately 4700 rpm for 10 minutes.[7]
-
Collect the supernatant (the solvent containing the extracted lipids). If using sonication, combine the supernatants from all three extraction cycles.
-
Evaporate the solvent from the combined supernatant under a gentle stream of nitrogen (N₂) at 30°C to obtain the Total Lipid Extract (TLE).[8]
2.3. Saponification and Fractionation
Saponification is performed to break down esters, followed by fractionation to isolate the diol-containing polar fraction.
-
Saponification: Resuspend the TLE in a 0.1 M potassium hydroxide (KOH) solution in 90/10 MeOH:H₂O and heat at 80°C for 2 hours.[9]
-
Neutral Fraction Separation: After saponification, neutralize the solution and extract the neutral lipid fraction.
-
Column Chromatography:
-
Prepare a chromatography column with activated silica gel.
-
Dissolve the neutral fraction in a small amount of a non-polar solvent like hexane and load it onto the column.
-
Elute the different lipid fractions using solvents of increasing polarity. A typical elution sequence is:
-
-
Collect the polar fraction and evaporate the solvent under a stream of N₂.
2.4. Derivatization and Analysis
To make the diols suitable for gas chromatography, they must be derivatized.
-
Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried polar fraction.[4][8]
-
Heat the mixture at 60-70°C for 30-60 minutes to allow for the formation of trimethylsilyl (TMS) ethers.[4][9]
-
After cooling, the sample is ready for analysis.
-
GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS). The diols are typically quantified using Single Ion Monitoring (SIM) of characteristic m/z ions for different diol isomers.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters from the described protocol.
| Parameter | Value/Range | Unit | Reference(s) |
| Sediment Sample Weight | 0.5 - 30 | g | [4],[1] |
| Extraction Solvent Ratio | 9:1 (DCM:MeOH) | v/v | [4],[1],[7] |
| Sonication Time (per cycle) | 30 | minutes | [7] |
| Centrifugation Speed | 4700 | rpm | [7] |
| Saponification Temperature | 80 | °C | [9] |
| Saponification Time | 2 | hours | [9] |
| Derivatization Reagent Volume | 100 | µL | [4],[8] |
| Derivatization Temperature | 60 - 70 | °C | [4],[9] |
| Derivatization Time | 30 - 60 | minutes | [4],[9] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the extraction and analysis of long-chain diols from sediment.
Workflow for long-chain diol extraction from sediment.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 5. research.vu.nl [research.vu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. bg.copernicus.org [bg.copernicus.org]
Troubleshooting & Optimization
Technical Support Center: Improving Chromatographic Resolution of Octadecane Diol Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of octadecane diol isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the chromatographic separation of octadecane diol isomers so challenging?
A1: The primary challenge lies in the structural similarity of the isomers. Octadecane diols are long-chain aliphatic diols, and their various regioisomers and stereoisomers often have very similar physicochemical properties, such as polarity, boiling point, and solubility. This similarity leads to minimal differences in their interaction with the stationary and mobile phases, resulting in poor separation and co-elution. For chiral isomers (enantiomers), separation is particularly difficult as they have identical properties in an achiral environment.[1][2]
Q2: What are the primary chromatographic techniques for separating octadecane diol isomers?
A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for identification and quantification.
-
HPLC: Particularly useful for separating non-volatile or thermally sensitive diols. Chiral stationary phases (CSPs) are often employed for enantiomeric separations.[3][4][5]
-
GC-MS: A powerful technique for volatile diols. Derivatization is frequently required to increase volatility and improve peak shape.[6][7]
-
Supercritical Fluid Chromatography (SFC): An emerging technique that can offer better resolution and faster analysis times compared to UPLC for some diol compounds.[8]
Q3: What is derivatization, and is it necessary for analyzing octadecane diol isomers?
A3: Derivatization is a chemical modification of the analyte to enhance its chromatographic properties. For diol isomers, it is a crucial step to improve volatility for GC analysis and to enhance detection sensitivity in both GC and HPLC. Common derivatizing agents for diols include silylating agents (e.g., BSTFA) and boronic acids (e.g., phenylboronic acid), which react with the hydroxyl groups.[9] This process can also introduce a chromophore or fluorophore for UV or fluorescence detection, or improve ionization efficiency for mass spectrometry.[10][11]
Q4: How do I select the appropriate column for my separation?
A4: Column selection is critical and depends on the type of isomerism and the chosen chromatographic technique.
-
For Regioisomers (positional isomers): In HPLC, standard stationary phases like C18 can be effective, but optimization of the mobile phase is key.[12] In GC, a non-polar or medium-polarity column (e.g., DB-1 or DB-5) is a good starting point.[9]
-
For Stereoisomers (enantiomers/diastereomers): Chiral stationary phases (CSPs) are mandatory for separating enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used.[2][5] For diastereomers, which have different physical properties, separation on a standard achiral column is sometimes possible, but a chiral column often yields better results.[13][14] Screening multiple chiral columns with different selectors is recommended to find the optimal phase.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the separation of octadecane diol isomers.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
Q: My octadecane diol isomers are showing very poor separation or are eluting as a single peak. What are my primary strategies for improvement?
A: Achieving baseline separation for closely eluting isomers requires a systematic optimization of several parameters. The first step is to identify whether the issue is with the stationary phase (column chemistry) or the mobile phase conditions.
Logical Workflow for Improving Resolution
Caption: A step-by-step workflow for troubleshooting poor isomer resolution.
Data Presentation: Mobile Phase Optimization Strategies
A well-chosen mobile phase is critical for resolution.[15] For HPLC, systematically varying the solvent strength and composition can significantly impact selectivity.[16]
| Parameter | Strategy | Example for Chiral HPLC | Expected Outcome |
| Solvent Ratio (Normal Phase) | Vary the ratio of non-polar and polar solvents. | Change Hexane:Ethanol from 97:3 to 90:10. | Increased retention time, potentially improving resolution.[3][4] |
| Solvent Type | Substitute one organic modifier for another (e.g., methanol for acetonitrile). | Replace ethanol with isopropanol in the mobile phase. | Alters selectivity due to different interactions with the analyte and stationary phase. |
| Mobile Phase Additives/Modifiers | Add a small amount of a modifier like an acid, base, or salt. | Add 0.1% trifluoroacetic acid (TFA) or diethylamine. | Can improve peak shape and alter the ionization state of analytes, affecting retention.[15] |
| Gradient Elution | For complex mixtures, use a gradient to improve separation of later-eluting peaks. | Start with 98:2 Hexane:IPA, ramp to 90:10 over 20 minutes. | Sharpens peaks and improves resolution for analytes with different retention behaviors.[16] |
Issue 2: Chromatographic Peak Tailing
Q: My diol isomer peaks are asymmetrical with a pronounced tail. What causes this, and how can I fix it?
A: Peak tailing is a common issue that can compromise resolution and quantification.[17] It is typically caused by either chemical interactions within the column or physical problems in the HPLC/GC system.[18]
Logical Diagram: Diagnosing Peak Tailing
Caption: Decision tree for identifying the cause of peak tailing.
Data Presentation: Troubleshooting Peak Tailing
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | Basic analytes interact with acidic silanol groups on the silica-based stationary phase, causing tailing.[19] | - Add a competing base like triethylamine (0.1-0.5%) to the mobile phase.- Operate at a lower pH to suppress silanol ionization.- Use a modern, high-purity, end-capped column.[18] |
| Column Overload | Injecting too much sample saturates the stationary phase, leading to a distorted peak shape.[17] | - Reduce the injection volume or dilute the sample. |
| Column Contamination/Aging | Buildup of non-volatile matrix components on the column frit or head creates active sites and dead volume.[20] | - Flush the column with a strong solvent.- For GC, trim the first few centimeters of the column.[20]- Replace the column if performance is not restored. |
| Dead Volume | Gaps in the flow path (e.g., from improper ferrule fittings or excessive tubing length) cause sample diffusion and tailing.[21] | - Ensure all fittings are tight and correctly installed.- Use tubing with the smallest appropriate inner diameter and length. |
Issue 3: Low Sensitivity and Poor Detection
Q: My octadecane diol isomers are not detectable at low concentrations. How can I increase the sensitivity of my assay?
A: Low sensitivity is often due to the poor ionization of diols in MS or their lack of a strong chromophore for UV detection. Derivatization is a highly effective strategy to overcome this.
Experimental Workflow: Enhancing Sensitivity via Derivatization
Caption: Workflow for improving detection sensitivity through derivatization.
Data Presentation: Common Derivatization Reagents for Diols
| Reagent | Technique | Advantage | Reference |
| Phenylboronic Acid (PBA) | GC-MS, LC-MS | Forms stable cyclic esters with vicinal diols, improving chromatographic performance and providing a characteristic mass fragment. | [9] |
| 6-bromo-3-pyridinylboronic acid (BPBA) | LC-MS | Reacts rapidly with vicinal diols; the bromine isotopes (79Br/81Br) create a unique isotopic pattern for highly selective detection. | [10][11] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Silylating agent that replaces active hydrogens on hydroxyl groups, increasing volatility and thermal stability. | [9] |
| Heptafluorobutyric anhydride (HFBI) | GC-MS | Creates derivatives that are highly electronegative, making them suitable for sensitive detection by Electron Capture Detection (ECD). | [9] |
Key Experimental Protocols
Protocol 1: Chiral HPLC Separation of Diol Isomers
This protocol is adapted from methodologies for separating cis/trans isomers of butene-diol, which can be applied to octadecane diol isomers with appropriate optimization.[3][4]
-
System Preparation:
-
HPLC System: Agilent 1100 Series or equivalent.
-
Column: (S,S)-Whelk-O 1 chiral column.
-
Detector: UV or LC-MS.[3]
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C (temperature can be optimized to improve selectivity).[2]
-
Injection Volume: 10 µL.
-
Detection: Set UV detector to an appropriate wavelength (if applicable) or use MS for identification. For MS, use electrospray ionization (ESI) in positive ion mode.[3]
-
-
Sample Preparation:
-
Dissolve octadecane diol isomer standards and samples in the mobile phase or a compatible solvent like isopropanol.
-
Filter samples through a 0.45 µm syringe filter before injection.
-
-
Optimization:
Protocol 2: Post-Column Derivatization for LC-MS Profiling of Vicinal Diols
This protocol is based on a method using 6-bromo-3-pyridinylboronic acid (BPBA) for the selective and sensitive profiling of vicinal diols.[10][11]
-
System Preparation:
-
LC-MS System: A system equipped with a post-column infusion pump and a T-mixer.
-
Analytical Column: A suitable reversed-phase column (e.g., C18) for separating the diol isomers.
-
Mass Spectrometer: A triple quadrupole or similar instrument capable of precursor ion scanning.
-
-
Reagent and Mobile Phase Preparation:
-
LC Mobile Phase (Gradient):
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Derivatization Reagent: Prepare a solution of 6-bromo-3-pyridinylboronic acid (BPBA) in a compatible solvent (e.g., acetonitrile/water mixture).
-
-
Methodology:
-
Chromatographic Separation: Separate the diol isomers on the analytical column using a suitable gradient elution program.
-
Post-Column Reaction: After the column, use a T-mixer to combine the column effluent with the BPBA reagent delivered by the infusion pump.
-
Detection: The derivatized diols will form BPBA-diol esters, which produce a characteristic pair of isotope ions due to the presence of 79Br and 81Br.[10]
-
MS Method: Set up a double precursor ion scan in the mass spectrometer to selectively detect the fragment ions at m/z 200 and 202, which are characteristic of the BPBA-diol esters.[10][11]
-
-
Advantages:
References
- 1. gcms.cz [gcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. phytojournal.com [phytojournal.com]
- 8. diva-portal.org [diva-portal.org]
- 9. cis-diol derivatization - Chromatography Forum [chromforum.org]
- 10. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry [escholarship.org]
- 11. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. mastelf.com [mastelf.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. scribd.com [scribd.com]
- 20. m.youtube.com [m.youtube.com]
- 21. google.com [google.com]
Technical Support Center: Synthesis of Specific Long-Chain Diol Isomers
Welcome to the technical support center for the synthesis of specific long-chain diol isomers. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis of these complex molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of long-chain diol isomers.
Issue 1: Low Diastereoselectivity in Dihydroxylation Reactions
Q: My dihydroxylation reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?
A: Achieving high diastereoselectivity is a common challenge in the synthesis of specific diol isomers. Several factors can influence the stereochemical outcome of the reaction. Here are some troubleshooting steps:
-
Choice of Reagent: The choice of dihydroxylation reagent is critical for controlling stereoselectivity.
-
For syn-diols: Use osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, basic conditions. These reagents react via a concerted mechanism to deliver both hydroxyl groups to the same face of the double bond.[1][2][3] The Sharpless Asymmetric Dihydroxylation is a highly effective method for achieving high enantioselectivity in syn-diol synthesis.[4][5]
-
For anti-diols: This typically involves a two-step process: epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide.[6][7][8] The ring-opening occurs via an Sₙ2 mechanism, resulting in the anti-addition of the hydroxyl groups.[8]
-
-
Reaction Conditions for Sharpless Asymmetric Dihydroxylation:
-
Ligand Selection: The choice between AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) determines the facial selectivity of the dihydroxylation.[4][9] Ensure you are using the correct AD-mix to obtain your desired enantiomer. A mnemonic can be used to predict the stereochemical outcome.[5]
-
Substrate Concentration: High concentrations of the alkene substrate can lead to a background, non-enantioselective reaction pathway, which will decrease the enantiomeric excess (ee%).[4] It is recommended to add the alkene slowly to the reaction mixture.
-
Additives: For certain substrates, particularly less reactive ones, the addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester intermediate and improve the turnover of the catalytic cycle.[5]
-
-
Substrate Control: The inherent stereochemistry of your starting material can influence the outcome. Chiral auxiliaries or adjacent stereocenters can direct the approach of the oxidizing agent.
Issue 2: Low or No Yield of the Desired Diol
Q: I am getting a very low yield or none of my desired long-chain diol. What are the possible causes and solutions?
A: Low yields can be attributed to several factors, from reagent quality to reaction conditions.
-
Reagent Quality:
-
Osmium Tetroxide: OsO₄ is volatile and highly toxic. Ensure it is handled properly and that the reagent has not degraded. For catalytic versions of the reaction, a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]) is used to regenerate the Os(VIII) species.[1][5] Ensure the co-oxidant is fresh and active.
-
Potassium Permanganate: KMnO₄ is a strong oxidizing agent and can lead to over-oxidation and cleavage of the diol to form carboxylic acids, especially under acidic or neutral conditions and at higher temperatures.[2][3] It is crucial to use cold, basic conditions for dihydroxylation.[3]
-
-
Protecting Groups: Long-chain diols often contain other functional groups that may interfere with the dihydroxylation reaction.
-
Compatibility: Ensure that any protecting groups used are stable to the reaction conditions. For example, some silyl ethers can be cleaved under the basic conditions of a permanganate dihydroxylation.
-
Strategic Use: Protecting groups can be used to block unwanted side reactions. For instance, if your molecule contains multiple double bonds, you may need to selectively protect one to achieve regioselective dihydroxylation.
-
-
Reaction Quenching and Work-up:
-
The work-up procedure is critical for isolating the diol. For reactions using OsO₄, a reducing agent like sodium bisulfite (NaHSO₃) or hydrogen sulfide (H₂S) is often used to quench the reaction and hydrolyze the osmate ester intermediate.[10]
-
Long-chain diols can be quite polar, which can lead to difficulties during extraction.
-
Issue 3: Difficulty with Protecting Group Removal
Q: I am having trouble removing the protecting groups from my diol without affecting other parts of the molecule or getting low yields.
A: The selective removal of protecting groups is a common hurdle in the synthesis of complex molecules like long-chain diols.
-
Silyl Ether Deprotection:
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a common reagent for removing silyl ethers.[11] However, the basicity of the fluoride ion can sometimes cause side reactions. Using an acidic source of fluoride, such as HF-pyridine or triethylamine trihydrofluoride (Et₃N·3HF), can be an alternative.
-
Steric Hindrance: The rate of silyl ether cleavage is highly dependent on steric hindrance around the silicon atom. Bulkier silyl groups (e.g., TBDPS) are more stable than less bulky ones (e.g., TMS). This difference can be exploited for selective deprotection.[4]
-
Troubleshooting TBAF Deprotection: If you are experiencing low yields with TBAF, ensure your TBAF solution is anhydrous, as water can interfere with the reaction. The reaction is often performed in an anhydrous solvent like THF.[12]
-
-
Acetal and Ketal Deprotection:
-
Acetal and ketal groups, often used to protect 1,2- and 1,3-diols, are typically removed under acidic conditions (e.g., aqueous HCl or acetic acid).[9][13][14]
-
Acid Sensitivity: If your molecule contains other acid-sensitive functional groups, you may need to use milder acidic conditions or choose a different protecting group that can be removed under orthogonal conditions (e.g., hydrogenolysis for a benzylidene acetal).[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to achieve syn-dihydroxylation with high enantioselectivity?
A1: The Sharpless Asymmetric Dihydroxylation is the premier method for enantioselective syn-dihydroxylation of alkenes.[5] It utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. The commercially available AD-mix-α and AD-mix-β reagents provide reliable access to either enantiomer of the diol with high enantiomeric excess (ee%).[4][9]
Q2: How can I protect a diol in the presence of other hydroxyl groups?
A2: Selective protection of diols can be achieved by taking advantage of the relative positions of the hydroxyl groups. 1,2- and 1,3-diols can be selectively protected as cyclic acetals (e.g., acetonides from acetone) or ketals, which is often not possible for more distant hydroxyl groups.[9][13][14] The choice of diol protecting group should be guided by the stability of other functional groups in the molecule to the protection and deprotection conditions.
Q3: My long-chain diol is difficult to purify. What techniques can I use?
A3: The purification of long-chain diols can be challenging due to their polarity and sometimes waxy nature.
-
Chromatography: Flash column chromatography on silica gel is a standard method. A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a nonpolar solvent (e.g., hexanes or dichloromethane) is typically used. Care must be taken to avoid tailing, which can be mitigated by adding a small amount of a modifier like triethylamine to the eluent if the compound is basic, or acetic acid if it is acidic.
-
Recrystallization: If the diol is a solid, recrystallization can be a highly effective method for purification. Finding a suitable solvent system may require some experimentation.
Q4: Can I predict the stereochemical outcome of the Sharpless Asymmetric Dihydroxylation?
A4: Yes, a mnemonic exists to predict the stereochemistry of the major enantiomer produced. The alkene is drawn in a specific orientation, and the AD-mix reagent (α or β) determines from which face of the double bond the hydroxyl groups are delivered.[5] AD-mix-β, containing the (DHQD)₂PHAL ligand, typically delivers the hydroxyl groups to the "top face" when the alkene is oriented with its larger substituents in the southwest and southeast quadrants. AD-mix-α, with the (DHQ)₂PHAL ligand, delivers them to the "bottom face".[9]
Quantitative Data
The following tables summarize typical yields and enantiomeric excess (ee%) for the Sharpless Asymmetric Dihydroxylation of various alkenes.
| Alkene | AD-mix | Yield (%) | ee (%) | Reference |
| Stilbene | β | 97 | >99 | [9] |
| Styrene | β | 96 | 97 | [9] |
| 1-Decene | β | 95 | 97 | [9] |
| α-Methylstyrene | β | 93 | 97 | [15] |
Experimental Protocols
Protocol: Sharpless Asymmetric Dihydroxylation of an Alkene
This protocol is a general guideline and may need to be optimized for specific substrates.
Materials:
-
Alkene
-
AD-mix-β (or AD-mix-α)
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for many substrates)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of tert-butanol and water (1:1, v/v) is prepared.
-
To a round-bottom flask equipped with a magnetic stir bar, add the AD-mix reagent (1.4 g per mmol of alkene) and the t-butanol/water solvent mixture (5 mL per mmol of alkene).
-
If using, add methanesulfonamide (1 equivalent).
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Add the alkene (1 equivalent) to the cold, stirred mixture. For liquid alkenes, they can be added directly. For solid alkenes, they can be dissolved in a minimal amount of a suitable solvent (e.g., t-butanol) before addition.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g per mmol of alkene) and warm the mixture to room temperature.
-
Stir for an additional 30-60 minutes.
-
Add ethyl acetate to the reaction mixture and stir.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Characterize the product by NMR, IR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.[16]
Visualizations
Below are diagrams illustrating key workflows and mechanisms in the synthesis of long-chain diol isomers.
Caption: A generalized experimental workflow for the synthesis of a specific long-chain diol isomer.
Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Terpene - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Protective groups in organic synthesis | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Direct preparation of diacetals from 1,2-diketones and their use as 1,2-diol protecting groups (1997) | Achim Hense | 83 Citations [scispace.com]
"reducing matrix effects in MS analysis of Octadecane-2,3-diol"
Welcome to the technical support center for the mass spectrometry (MS) analysis of Octadecane-2,3-diol. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analysis of this long-chain diol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the MS analysis of this compound?
A1: The primary challenges in the MS analysis of this compound stem from its chemical properties. As a long-chain aliphatic diol, it is non-polar and has low volatility, which can lead to difficulties in ionization and chromatographic separation. A significant hurdle is the susceptibility to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal and compromising the accuracy and reproducibility of the results.[1][2]
Q2: Which ionization technique is most suitable for this compound analysis?
A2: Due to its non-polar nature, this compound is not readily ionized by electrospray ionization (ESI), which is commonly used for polar and ionizable compounds. Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are generally more effective for the analysis of non-polar compounds.[3][4] APCI is a good starting point, and for enhanced sensitivity, especially for non-polar lipids, APPI can offer significant advantages, including higher signal intensity and reduced ion suppression.[3]
Q3: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for my analysis?
A3: Both GC-MS and LC-MS can be used for the analysis of long-chain diols, and the choice depends on the specific requirements of your experiment.
-
GC-MS is a robust technique for volatile and thermally stable compounds. However, due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile form, typically through silylation.[5][6]
-
LC-MS offers the advantage of analyzing the compound without the need for derivatization. Reversed-phase LC with a C18 column is a common approach for separating lipids.[1][7] LC-MS, particularly with UHPLC, can offer higher sensitivity compared to GC-MS for long-chain diols.
Q4: What is a matrix effect and how can I assess it?
A4: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting molecules from the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, affecting the accuracy of quantification.
To assess the matrix effect, you can compare the signal response of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) with the signal of the analyte in a pure solvent at the same concentration. A significant difference in the signal indicates the presence of a matrix effect.
Troubleshooting Guides
Issue 1: Poor signal intensity or high signal variability for this compound.
This is a common issue often linked to matrix effects or suboptimal analytical conditions.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound.
-
Liquid-Liquid Extraction (LLE): For plasma or serum samples, a Folch or Bligh-Dyer extraction using a chloroform/methanol mixture is a standard method to extract lipids.[8][9]
-
Solid-Phase Extraction (SPE): For more complex matrices like tissue homogenates, SPE can provide a cleaner extract. A reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbent can be used.
-
-
Evaluate and Mitigate Matrix Effects:
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for consistent matrix effects.
-
Stable Isotope-Labeled Internal Standard: The use of a deuterated or 13C-labeled this compound as an internal standard is the most effective way to correct for matrix effects and variations in extraction recovery. The internal standard should be added to the sample at the beginning of the sample preparation process.
-
-
Optimize Chromatographic Separation:
-
LC-MS: Ensure baseline separation of this compound from the major matrix components. A longer gradient or a column with a different selectivity might be necessary.
-
GC-MS: Confirm complete derivatization and check for any interfering peaks from the derivatizing reagent or the matrix.
-
-
Optimize MS Ionization Source Parameters:
-
For APCI, optimize the vaporizer temperature and corona discharge current to maximize the signal for this compound while minimizing background noise.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is based on the widely used Folch method for lipid extraction.[9]
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of plasma in a glass centrifuge tube, add 2 mL of chloroform and 1 mL of methanol (2:1, v/v).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 1 mL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your LC-MS or GC-MS analysis (e.g., isopropanol for reversed-phase LC).
Protocol 2: Silylation of this compound for GC-MS Analysis
This protocol describes a general procedure for silylation using a common derivatizing agent.
Materials:
-
Dried lipid extract containing this compound
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the lipid extract is completely dry, as water will react with the silylating reagent.
-
Add 50 µL of anhydrous pyridine to the dried extract to dissolve it.
-
Add 50 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes to facilitate the derivatization reaction.
-
Cool the vial to room temperature before injecting a sample into the GC-MS.
Quantitative Data Summary
The following table provides a general comparison of expected performance characteristics for GC-MS and LC-MS in the analysis of long-chain diols. Actual performance will depend on the specific instrumentation, method parameters, and matrix.
| Parameter | GC-MS (with Derivatization) | LC-MS (APCI/APPI) |
| Sensitivity (LOD) | Low pg on-column | Low to sub-pg on-column |
| Precision (%RSD) | < 15% | < 10% |
| Throughput | Lower (due to derivatization) | Higher |
| Susceptibility to Matrix Effects | Can be significant | Can be significant, but APPI may reduce this |
| Ease of Use | More complex (derivatization step) | More straightforward |
Visualizations
Experimental Workflow for Reducing Matrix Effects
Caption: A logical workflow illustrating the key decision points and strategies for minimizing matrix effects in the MS analysis of this compound.
As the biological function of this compound is not well-established in publicly available scientific literature, a signaling pathway diagram cannot be generated at this time. Research into the specific roles of long-chain diols in biological systems is an ongoing area of investigation. It is known that similar lipid molecules are involved in membrane structure and cellular signaling, but a defined pathway for this compound has not been elucidated.
References
- 1. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. aocs.org [aocs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimization of Derivatization Reactions for Vicinal Diols
Welcome to the technical support center for the optimization of derivatization reactions for vicinal diols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the derivatization of vicinal diols.
Issue 1: Incomplete or No Derivatization
| Symptom | Possible Cause | Suggested Solution |
| Low or no product peak in GC-MS or LC-MS analysis. | Presence of Water: Silylating reagents (e.g., BSTFA, MSTFA) and some boronic acids are sensitive to moisture, which can lead to reagent hydrolysis. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Lyophilize or dry samples completely before adding derivatization reagents.[1] |
| Reagent Degradation: Derivatization reagents can degrade over time, especially after opening. | Use fresh reagents. Once opened, store silylating reagents in a freezer and use them within a month or two for best results.[1] | |
| Insufficient Reagent: The amount of derivatization reagent may not be sufficient to derivatize all active sites in the sample. | Increase the volume of the derivatization reagent. For samples with high concentrations of analytes, a larger excess of the reagent is necessary.[1] | |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures. | Optimize the reaction temperature. For silylation with BSTFA or MSTFA, heating at 60-70°C for 20-30 minutes is common.[1] For boronic acid derivatization, temperatures can range from room temperature to 75°C depending on the specific reagent and analyte. | |
| Matrix Interference: Components in the sample matrix may interfere with the derivatization reaction. Sodium ions, for example, can form complexes with vicinal diols, hindering derivatization with boronic acids. | Purify the sample before derivatization using techniques like solid-phase extraction (SPE) to remove interfering substances. |
Issue 2: Poor Peak Shape or Tailing in Chromatogram
| Symptom | Possible Cause | Suggested Solution |
| Asymmetric peaks with a "tail" in the chromatogram. | Incomplete Derivatization: Residual underivatized polar groups can interact with the analytical column, leading to poor peak shape. | Re-optimize the derivatization conditions (reagent volume, temperature, time) to ensure complete reaction. |
| Active Sites on the GC Liner or Column: Free silanol groups on the GC liner or column can interact with the derivatized analytes. | Use a deactivated GC liner. Condition the GC column according to the manufacturer's instructions. | |
| Hydrolysis of Derivatives: Silyl ethers are susceptible to hydrolysis, especially in the presence of trace moisture in the carrier gas or sample. | Ensure a high-purity carrier gas with an inline moisture trap. Analyze the samples as soon as possible after derivatization. |
Issue 3: Presence of Unexpected Peaks in the Chromatogram
| Symptom | Possible Cause | Suggested Solution |
| Multiple peaks for a single analyte or unexpected peaks in the blank. | Side Reactions: The derivatization reagent may react with other functional groups in the sample or with the solvent. For instance, boronic acids can react with other functional groups like carboxylic acids, especially in aromatic compounds. | Systematically study the cross-reactivity of the derivatizing agent with other functional groups present in your sample matrix. Use highly selective derivatizing agents if possible. |
| Reagent Artifacts: By-products of the derivatization reagent or impurities can appear as peaks in the chromatogram. | Run a reagent blank (reagent and solvent only) to identify any peaks originating from the derivatization reagents. | |
| Tautomerization: Some molecules can exist in different isomeric forms (tautomers), which can be "locked" into different derivatives, leading to multiple peaks. | For compounds with aldehyde or keto groups, a two-step derivatization involving methoximation prior to silylation can prevent tautomerization and the formation of multiple derivatives.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing vicinal diols?
A1: Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, typically by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). For vicinal diols, which are often polar and non-volatile, derivatization increases their volatility and thermal stability, making them amenable to GC analysis.[2] It can also improve ionization efficiency and chromatographic separation for both GC-MS and LC-MS, leading to increased sensitivity and better peak shapes.
Q2: Which derivatization reagent should I choose for my vicinal diol analysis?
A2: The choice of reagent depends on the analytical technique and the specific properties of your analyte.
-
For GC-MS: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to create volatile trimethylsilyl (TMS) derivatives.[1]
-
For LC-MS: Boronic acids are frequently used as they react with vicinal diols to form stable cyclic esters, which can enhance ionization efficiency and provide selective detection.
Q3: How can I optimize the derivatization reaction conditions?
A3: Optimization is key to achieving complete and reproducible derivatization. Key parameters to optimize include:
-
Reagent-to-Analyte Ratio: A significant excess of the derivatizing reagent is generally recommended.
-
Reaction Temperature: Higher temperatures often accelerate the reaction, but excessive heat can degrade the analyte or derivative.
-
Reaction Time: The reaction should be allowed to proceed to completion.
-
Solvent: The choice of solvent is critical. It should be anhydrous and inert to the derivatization reagent. Pyridine is often used as a catalyst and solvent for silylation reactions.[1]
Q4: My silyl derivatives seem to be unstable. What can I do?
A4: TMS derivatives can be sensitive to moisture. To improve stability:
-
Ensure all solvents and reagents are anhydrous.
-
Store derivatized samples in tightly sealed vials.
-
Analyze samples as soon as possible after preparation.
-
Consider using a more sterically hindered silylating agent, which can form more stable derivatives.
Q5: Can I perform derivatization directly in a complex matrix like plasma or tissue extract?
A5: While possible, it is generally not recommended. Components of the matrix can interfere with the derivatization reaction or co-elute with your analyte of interest, causing ion suppression in MS detection. It is best practice to perform a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), prior to derivatization.
Experimental Protocols
Protocol 1: Silylation of Vicinal Diols for GC-MS Analysis using MSTFA
This protocol is a general guideline for the silylation of vicinal diols using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
Dried sample containing vicinal diols
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Anhydrous pyridine (as a catalyst and solvent)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Lyophilization (freeze-drying) is highly recommended to remove all traces of water.
-
Reconstitution: Dissolve the dried sample in an appropriate volume of anhydrous solvent (e.g., 50 µL of pyridine).
-
Methoximation (Optional, for carbonyl-containing compounds): If your analytes contain aldehyde or ketone groups, it is advisable to perform methoximation prior to silylation to prevent the formation of multiple derivatives. Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes.[3]
-
Silylation: Add 80-100 µL of MSTFA (with 1% TMCS if needed) to the sample solution.[3]
-
Incubation: Cap the vial tightly and incubate at a temperature between 37°C and 70°C for 30-60 minutes. The optimal temperature and time will depend on the specific analyte.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Derivatization of Vicinal Diols with Phenylboronic Acid (PBA) for LC-MS Analysis
This protocol provides a general procedure for the derivatization of vicinal diols with phenylboronic acid.
Materials:
-
Sample containing vicinal diols dissolved in a suitable solvent (e.g., acetonitrile)
-
Phenylboronic acid (PBA) solution in the same solvent
-
Vortex mixer
-
LC vials
Procedure:
-
Sample Preparation: Prepare a solution of your sample in a solvent compatible with your LC-MS method (e.g., 100 µL of a 1 µM solution in acetonitrile).
-
Reagent Addition: Add an equal volume of the PBA solution (e.g., 100 µL of a 1 mM solution in acetonitrile). A significant molar excess of the boronic acid is recommended.
-
Reaction: Vortex the mixture. The reaction between boronic acids and vicinal diols is often very rapid and can occur at room temperature within minutes.
-
Analysis: The derivatized sample can be directly injected into the LC-MS system.
Data Presentation
Table 1: Optimization of Silylation Reaction Conditions for Metabolite Profiling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Methoximation | ||||
| MeOx Volume | 20 µL | 40 µL | 60 µL | 20 µL |
| Incubation Time | 30 min | 60 min | 90 min | 60 min |
| Incubation Temp. | 30°C | 37°C | 45°C | 30°C |
| Silylation | ||||
| MSTFA Volume | 60 µL | 80 µL | 100 µL | 80 µL |
| Incubation Time | 30 min | 45 min | 60 min | 30 min |
| Incubation Temp. | 30°C | 37°C | 45°C | 30°C |
| Equilibration Time | 0 h | 2 h | 4 h | 4 h |
This table is a composite representation based on findings for general metabolite profiling, which includes vicinal diols. Specific conditions may need further optimization for individual analytes.[3]
Visualizations
References
Technical Support Center: Stability of Long-Chain Diols in Storage
Welcome to the technical support center for long-chain diols. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of long-chain diols (LCDs). Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of long-chain diols during storage?
A1: The stability of long-chain diols can be compromised by several factors, including:
-
Oxidation: The hydroxyl groups and the long aliphatic chain are susceptible to oxidation, especially if unsaturated. This can be accelerated by exposure to oxygen, light, and elevated temperatures.
-
Temperature: High temperatures can increase the rate of chemical degradation, including oxidation. Conversely, extremely low temperatures are generally recommended for long-term storage.
-
Light: Exposure to UV or even ambient light can promote photo-oxidative degradation.
-
Moisture: While saturated LCDs are relatively stable, the presence of moisture can be a concern, especially for hygroscopic materials or if stored improperly, potentially leading to issues if the diols are formulated in mixtures.
-
Purity: The presence of impurities, such as metal ions, can catalyze degradation reactions.
Q2: How should I store my long-chain diol samples?
A2: Proper storage is crucial for maintaining the stability and purity of long-chain diols. General recommendations are summarized in the table below.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or lower for long-term storage. | Low temperatures significantly slow down the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby reducing the risk of oxidation. |
| Light | Protect from light by using amber glass vials or storing in the dark. | Prevents photo-oxidative degradation. |
| Form | For unsaturated LCDs, store as a solution in a suitable organic solvent. Saturated LCDs are more stable as a dry powder. | Unsaturated lipids are more prone to oxidation and hydrolysis as powders.[1][2][3] |
| Container | Use glass containers with Teflon-lined caps. Avoid plastic containers for organic solutions. | Prevents leaching of plasticizers and other contaminants into the sample.[1][2] |
Q3: Which solvents are suitable for storing long-chain diols in solution?
A3: High-purity, peroxide-free solvents are recommended. Common choices include:
-
Chloroform
-
Dichloromethane (DCM)
-
Methanol
-
Ethanol
-
Hexane
It is crucial to use solvents with low water content and to ensure they are free of peroxides, which can initiate oxidation.
Q4: Can I store long-chain diols in an aqueous suspension?
A4: It is generally not recommended to store phospholipids, a related class of lipids, for extended periods in aqueous suspensions due to the risk of hydrolysis.[1][3] While long-chain diols do not have the same ester linkages as phospholipids, prolonged storage in water, especially at non-neutral pH, could still present stability challenges. For short-term experimental use, this may be acceptable, but for storage, an organic solvent is preferred.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving long-chain diols.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram (GC/HPLC) | 1. Degradation of the diol. 2. Contamination from solvent or container. 3. Presence of inherent impurities from synthesis. | 1. Review storage conditions. Analyze a freshly prepared sample if possible. Common degradation products include hydroxy-aldehydes, hydroxy-ketones, and lactones. 2. Run a solvent blank. Ensure high-purity solvents and appropriate containers are used. 3. Check the certificate of analysis for the expected purity and potential impurities. |
| Assay value is lower than expected | 1. Degradation of the diol. 2. Inaccurate standard preparation. 3. Adsorption to container surfaces. | 1. Assess for degradation products. Consider performing a forced degradation study to identify potential degradants. 2. Verify the weighing and dilution steps. Ensure the analytical balance is calibrated. 3. Use silanized glassware to minimize adsorption of these long-chain molecules. |
| Physical appearance has changed (e.g., discoloration, clumping) | 1. Oxidation or other chemical degradation. 2. Absorption of moisture. | 1. Discoloration can be a sign of oxidation. The sample may not be suitable for use. 2. If the material is a powder, ensure it is brought to room temperature before opening to prevent condensation. Store in a desiccator. |
| Poor peak shape in chromatography (e.g., tailing) | 1. Interaction with active sites on the column. 2. Sample overload. 3. Inappropriate mobile phase or temperature. | 1. For GC, derivatization (e.g., silylation) of the hydroxyl groups can improve peak shape. For HPLC, consider a different column chemistry or mobile phase additives. 2. Dilute the sample and re-inject. 3. Optimize chromatographic conditions. |
Potential Degradation Pathways
Long-chain diols are primarily susceptible to oxidation. The hydroxyl groups can be oxidized, leading to a variety of degradation products. The specific products will depend on whether the hydroxyl groups are primary or secondary.
References
Technical Support Center: Trace Level Detection of Octadecane-2,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for trace level detection of Octadecane-2,3-diol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Question: Why am I seeing poor sensitivity and inconsistent peak areas for this compound in my GC-MS analysis?
Answer:
Poor sensitivity and inconsistent peak areas for long-chain diols like this compound are common issues in GC-MS analysis. Several factors could be contributing to this problem.
-
Incomplete Derivatization: this compound has two hydroxyl groups that make it polar and less volatile, leading to poor chromatographic performance. Derivatization, typically silylation, is crucial to replace the active hydrogens on the hydroxyl groups with a less polar silyl group. This process increases volatility and thermal stability, resulting in better peak shape and sensitivity. Incomplete reactions can lead to variable results.
-
Troubleshooting Steps:
-
Optimize Reagent Excess: Ensure a sufficient excess of the silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to drive the reaction to completion.
-
Reaction Time and Temperature: The derivatization reaction may require optimization of time and temperature. Heating the reaction mixture, for example at 60°C for 30 minutes, can improve the yield of the derivatized product.
-
Moisture Control: Silylation reagents are sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Ensure all glassware is dry and use anhydrous solvents.
-
-
-
Analyte Adsorption: The polarity of the diol can cause it to adsorb to active sites in the GC system, such as the injector liner, column, or transfer lines. This leads to peak tailing and reduced peak areas.
-
Troubleshooting Steps:
-
System Inertness: Use deactivated injector liners and columns to minimize active sites.
-
Proper Derivatization: As mentioned above, successful derivatization will significantly reduce the polarity of the analyte and minimize adsorption.
-
-
-
Matrix Effects: Complex sample matrices can interfere with the ionization of the target analyte in the MS source, leading to ion suppression or enhancement.
-
Troubleshooting Steps:
-
Sample Cleanup: Employ a robust sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.
-
-
Question: I am observing co-eluting peaks with my analyte of interest in my LC-MS analysis. How can I improve the separation?
Answer:
Co-elution is a common challenge in LC-MS, especially with complex biological or environmental samples. Here are several strategies to improve the separation of this compound from interfering compounds:
-
Optimize the Chromatographic Method:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can provide better separation of compounds with different polarities. A shallow gradient with a slow increase in the organic solvent composition can effectively separate closely eluting peaks.
-
Mobile Phase Composition: Experiment with different mobile phase compositions. For reversed-phase chromatography, varying the organic solvent (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation. The choice of aqueous modifier (e.g., formic acid, ammonium formate) can also influence peak shape and retention.
-
Column Chemistry: The choice of stationary phase is critical. If a standard C18 column is not providing adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
-
Sample Preparation:
-
Selective Extraction: Utilize sample preparation techniques that selectively isolate the analyte of interest. Solid-phase extraction (SPE) with a sorbent that has a high affinity for diols can be very effective in removing matrix interferences.
-
-
Mass Spectrometry Parameters:
-
High-Resolution Mass Spectrometry (HRMS): If available, using a high-resolution mass spectrometer can help differentiate between your analyte and co-eluting interferences based on their exact mass, even if they are not chromatographically separated.
-
Tandem Mass Spectrometry (MS/MS): By using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, you can selectively detect your analyte based on a specific precursor-to-product ion transition, which significantly enhances selectivity and reduces the impact of co-eluting compounds.
-
Question: My baseline is noisy in my HPLC-UV/Vis or LC-MS analysis. What are the potential causes and solutions?
Answer:
A noisy baseline can significantly impact the limit of detection and quantification. The source of the noise can be from the HPLC system, the detector, or the mobile phase.
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector flow cell, causing baseline noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.
-
Contamination: Contaminants in the mobile phase or from leaching of solvent bottles and tubing can contribute to a noisy baseline. Use high-purity solvents and filter the mobile phase before use.
-
Improper Mixing: If you are using a gradient, poor mixing of the mobile phase components can result in baseline fluctuations. Ensure the pump's mixer is functioning correctly.
-
-
HPLC System Leaks:
-
Leaks in the pump, injector, or fittings can cause pressure fluctuations and a noisy baseline. Visually inspect the system for any signs of leaks.
-
-
Detector Issues:
-
Dirty Flow Cell: Contamination in the detector flow cell can cause baseline noise and drift. Flush the flow cell with a strong, appropriate solvent.
-
Failing Lamp (UV/Vis): An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.
-
Detector Temperature Fluctuations: Unstable detector temperature can cause baseline drift. Ensure the detector is in a temperature-stable environment.
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for trace level detection of this compound?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the trace level detection of this compound. The choice depends on the sample matrix, available instrumentation, and the desired sensitivity.
-
GC-MS: This is a very common and robust technique for the analysis of long-chain diols. It offers high chromatographic resolution and sensitivity. However, it requires derivatization of the diol to increase its volatility and thermal stability.
-
LC-MS (specifically UHPLC-MS/MS): Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity without the need for derivatization. This can simplify sample preparation and reduce analysis time. High-resolution mass spectrometry (HRMS) can further enhance specificity.
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is a crucial step in the GC-MS analysis of compounds with active hydrogens, such as the hydroxyl groups in this compound. The primary reasons for derivatization are:
-
Increased Volatility: The hydroxyl groups make the diol polar and non-volatile. Replacing them with a silyl group (silylation) makes the molecule less polar and more volatile, allowing it to be analyzed by GC.
-
Improved Thermal Stability: The derivatized diol is more stable at the high temperatures used in the GC injector and column, preventing degradation.
-
Enhanced Chromatographic Performance: Derivatization reduces the analyte's polarity, leading to less peak tailing and better peak shape due to reduced interaction with active sites in the GC system.
-
Characteristic Mass Spectra: The silylated derivatives often produce characteristic fragment ions in the mass spectrometer, which can aid in identification and quantification.
Q3: What are the key steps in sample preparation for the analysis of this compound from a complex matrix?
A3: A typical sample preparation workflow for a complex matrix (e.g., biological tissue, sediment) involves the following steps:
-
Homogenization: The sample is first homogenized to ensure uniformity.
-
Lipid Extraction: A total lipid extraction is performed using a solvent system like dichloromethane:methanol (9:1, v/v). Accelerated Solvent Extraction (ASE) can also be used for efficient extraction.
-
Saponification (Optional): This step can be used to hydrolyze esters and release the diols.
-
Fractionation/Cleanup: The extract is then cleaned up and fractionated to isolate the polar lipid fraction containing the diols. This is often done using column chromatography with silica gel. Solid-phase extraction (SPE) is another effective cleanup technique.
-
Derivatization (for GC-MS): The polar fraction is then derivatized (e.g., silylated with BSTFA) to make the diols suitable for GC-MS analysis.
Q4: What are typical limits of detection (LOD) and quantification (LOQ) for long-chain diols using modern analytical methods?
A4: The limits of detection and quantification can vary depending on the specific instrument and method used. However, published studies provide some general ranges.
| Analytical Method | Analyte | LOQ (on-column) | Reference |
| GC-MS (SIM) | C28 1,13-diol | 0.5 pg | |
| GC-MS/MS (MRM) | C28 1,13-diol | 0.3 pg | |
| UHPLC-MS (SIM) | Diols | 15 pg | |
| UHPLC-HRMS | Diols | 1.5 pg |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (with Silylation)
-
Lipid Extraction:
-
Homogenize the sample.
-
Perform a total lipid extraction using an appropriate solvent mixture (e.g., 2:1 chloroform:methanol).
-
Separate the lipid-containing organic phase.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Fractionation:
-
Re-dissolve the total lipid extract in a small volume of hexane.
-
Apply the extract to a silica gel column.
-
Elute non-polar compounds with hexane.
-
Elute the polar fraction containing the diols with a more polar solvent mixture (e.g., dichloromethane:methanol, 1:1 v/v).
-
Evaporate the polar fraction to dryness.
-
-
Derivatization (Silylation):
-
To the dried polar fraction, add 10 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 100 µL of ethyl acetate.
-
-
GC-MS Analysis:
-
GC Column: Use a fused silica capillary column such as a CP Sil-5 (30 m x 250 µm, 0.25 µm film thickness).
-
Injector: Set to a suitable temperature (e.g., 280°C) and use a splitless injection mode for trace analysis.
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 320°C) at a controlled rate (e.g., 10°C/min), and hold for a sufficient time to ensure elution of the analyte.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of the derivatized this compound.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Technical Support Center: Overcoming Co-elution of Lipid Species with Octadecane-2,3-diol
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the co-elution of lipid species and Octadecane-2,3-diol during their analytical experiments. Here, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to help you resolve these specific issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a peak that co-elutes with our target lipid species. We suspect it is this compound, a component from one of our formulation excipients. How can we confirm its identity?
A1: Confirming the identity of a co-eluting peak is the first critical step. Here’s a suggested workflow:
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the interfering peak. This compound has a molecular formula of C18H38O2 and a monoisotopic mass of approximately 286.2872 g/mol . A high-resolution mass spectrometer can provide the mass accuracy needed to propose this elemental composition.
-
Tandem Mass Spectrometry (MS/MS): If the accurate mass suggests the presence of this compound, perform MS/MS fragmentation on the precursor ion. Long-chain aliphatic diols typically show characteristic fragmentation patterns, including the loss of water (H2O) and cleavage of the carbon-carbon bond between the two hydroxyl groups.[1] These fragmentation patterns will be distinct from those of most lipid classes.
-
Analyze a Standard: The most definitive way to confirm the identity is to inject a pure standard of this compound and compare its retention time and mass spectral data with your sample under the same chromatographic conditions.
Q2: Our primary issue is the co-elution of this compound with our lipids of interest in our reversed-phase LC-MS method. What are the recommended strategies to resolve this?
A2: Co-elution in reversed-phase (RP) chromatography is common when compounds have similar polarities. Since this compound is a long-chain aliphatic molecule with two polar hydroxyl groups, its retention behavior can overlap with various lipid species. Here are several strategies to address this, starting with the simplest to implement:
-
Strategy 1: Modify the Mobile Phase Gradient. A shallower gradient can often improve the resolution between closely eluting peaks. Experiment with decreasing the rate of increase of the organic solvent in your gradient.
-
Strategy 2: Change the Organic Solvent. If you are using acetonitrile, consider switching to methanol or isopropanol, or using a combination of these solvents. Different organic solvents can alter the selectivity of the separation.
-
Strategy 3: Alter the Stationary Phase. If modifying the mobile phase is insufficient, changing the column chemistry is the next logical step. Consider a stationary phase with a different selectivity. For example, if you are using a C18 column, a phenyl-hexyl or a biphenyl column might provide a different interaction mechanism that can resolve the co-elution.
-
Strategy 4: Switch to a Different Chromatographic Mode. For a more significant change in selectivity, consider moving away from reversed-phase chromatography. Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for separating polar compounds.
Troubleshooting Guides
Guide 1: Optimizing Reversed-Phase (RP) Chromatography for Separation
If you need to remain in a reversed-phase mode, this guide provides a systematic approach to optimize your separation.
-
Initial Condition: Start with your current gradient method.
-
Gradient Modification:
-
Decrease the initial percentage of the strong organic solvent (e.g., acetonitrile or methanol).
-
Extend the gradient time to create a shallower slope. For example, if your original gradient was from 60% to 95% organic in 10 minutes, try extending it to 20 minutes.
-
Incorporate an isocratic hold at a specific mobile phase composition where the co-eluting peaks are most likely to separate.
-
-
Solvent Composition: Prepare mobile phases with varying ratios of acetonitrile and isopropanol to fine-tune the selectivity.
| Parameter | Condition A | Condition B | Condition C |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Formic Acid | Acetonitrile/Isopropanol (1:1) + 0.1% Formic Acid |
| Gradient | 50-95% B in 10 min | 50-95% B in 10 min | 50-95% B in 15 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 40 °C | 40 °C |
Caption: Table comparing different reversed-phase conditions for method development.
Guide 2: Implementing Hydrophilic Interaction Chromatography (HILIC)
HILIC is a powerful technique for separating polar compounds and can be an effective solution for separating the polar this compound from less polar lipid species.
-
Column Selection: Choose a HILIC column with a suitable stationary phase, such as bare silica, diol, or amide.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Typically 95:5 Acetonitrile:Water with a buffer (e.g., 10 mM Ammonium Acetate).
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Gradient Elution: Start with a high percentage of the organic mobile phase (e.g., 95% B) and gradually increase the aqueous portion.
-
Sample Injection: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase (high organic content) to avoid peak distortion.
| Parameter | HILIC Condition A | HILIC Condition B |
| Column | Silica, 2.1 x 100 mm, 1.7 µm | Diol, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 95:5 ACN:H2O + 10mM Ammonium Acetate | 95:5 ACN:H2O + 10mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-40% A in 15 min | 5-40% A in 15 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temp. | 35 °C | 35 °C |
Caption: Example HILIC conditions for separating polar analytes.
Guide 3: Utilizing Derivatization to Shift Retention Time
If chromatographic solutions are not feasible, derivatization of the diol's hydroxyl groups can significantly alter its polarity and, therefore, its retention time.
-
Sample Preparation: Dry down your lipid extract containing the co-eluting species under a stream of nitrogen.
-
Derivatization Reaction:
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.
-
Incubate the mixture at a slightly elevated temperature (e.g., 60°C) for 30 minutes.
-
-
Analysis: The resulting trimethylsilyl (TMS) ether of this compound will be much less polar and will elute significantly earlier in a reversed-phase method or can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the co-elution of this compound and lipid species.
Caption: A logical workflow for troubleshooting co-elution issues.
We hope this technical support guide provides you with the necessary information to overcome the co-elution of this compound with your lipid species of interest. For further assistance, please do not hesitate to contact our technical support team.
References
Technical Support Center: Optimizing Ionization Efficiency for Long-Chain Diols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of long-chain diols for mass spectrometry analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of long-chain diols and provides step-by-step solutions.
Question: Why am I observing a weak or no signal for my long-chain diol analyte?
Answer:
Poor signal intensity for long-chain diols is a common challenge, primarily due to their low ionization efficiency in typical electrospray ionization (ESI) sources. Several factors could be contributing to this issue. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for poor signal intensity of long-chain diols.
Detailed Steps:
-
Implement or Optimize Derivatization: Long-chain diols often require derivatization to enhance their ionization efficiency.[1] Boronic acids are effective derivatizing agents for compounds with vicinal diol functionalities.
-
If not derivatizing: Implement a derivatization protocol. See the detailed experimental protocol below.
-
If already derivatizing: Ensure the reaction conditions are optimal. This includes the concentration of the derivatizing agent, reaction time, and temperature.
-
-
Select the Appropriate Ion Source: Electrospray ionization (ESI) is a common choice, but Atmospheric Pressure Chemical Ionization (APCI) can be more effective for less polar analytes.
-
For non-polar diols: Consider using an APCI source, as it is generally better suited for compounds that are less polar and thermally stable.
-
For ESI: Optimize source parameters such as cone voltage and desolvation temperature to maximize the signal of your specific analyte.
-
-
Optimize Mobile Phase Composition: The mobile phase can significantly impact ionization.
-
Additives: The addition of mobile phase modifiers like ammonium formate can improve ionization in ESI.
-
Solvent Purity: Ensure high-purity solvents to minimize adduct formation with ions like sodium and potassium, which can suppress the signal of the target analyte.
-
-
Review and Optimize LC Method: Poor chromatography can lead to poor signal.
-
Peak Shape: Ensure sharp, symmetrical peaks. Broad or tailing peaks can indicate issues with the column, mobile phase, or sample solvent.
-
Retention Time: Ensure the analyte is eluting at an appropriate retention time and is not co-eluting with interfering matrix components.
-
Question: My derivatization reaction is inconsistent or yields are low. What should I do?
Answer:
Inconsistent derivatization can be a significant source of variability in your results. Here are some factors to investigate:
-
Water Content: Silylating reagents are sensitive to water. Ensure your sample and solvents are dry. For aqueous samples, consider a derivatization agent compatible with aqueous environments or an appropriate sample preparation technique to remove water.
-
Reagent Stability: Derivatization reagents can degrade over time. Use fresh reagents and store them under the recommended conditions.
-
Reaction Conditions: Ensure the reaction temperature and time are optimized and consistently maintained. For boronic acid derivatization, a slightly basic pH can facilitate the reaction.
-
Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction. Consider a sample cleanup step prior to derivatization.
FAQs (Frequently Asked Questions)
Q1: What is the best derivatization agent for long-chain diols?
A1: Boronic acids are highly effective for derivatizing vicinal diols, forming stable cyclic boronates that ionize well.[1] The choice of a specific boronic acid can depend on the desired properties of the derivative. For example, reagents containing a permanently charged moiety can significantly enhance ESI sensitivity.
Q2: Should I use ESI or APCI for my long-chain diol analysis?
A2: The choice depends on the polarity of your analyte. ESI is generally suitable for polar and ionic compounds, while APCI is often better for less polar, neutral, and thermally stable molecules. For underivatized long-chain diols, which have relatively low polarity, APCI may provide better sensitivity. If you are using a derivatizing agent that introduces a charged group, ESI will likely be the better choice.
Q3: How do mobile phase additives affect the ionization of long-chain diols?
A3: Mobile phase additives can significantly enhance ionization efficiency in ESI.
-
Ammonium Formate/Acetate: These salts can promote the formation of [M+NH4]+ adducts, which are often more stable and provide a stronger signal than protonated molecules ([M+H]+).
-
Formic Acid/Acetic Acid: These acids can aid in protonation in positive ion mode. However, for some compounds, they can also cause ion suppression.
Q4: What are the key MS parameters to optimize for long-chain diol analysis?
A4: The following parameters are critical for maximizing signal intensity:
-
Cone Voltage (or Orifice Voltage/Declustering Potential): This voltage helps to desolvate ions and can be optimized to maximize the signal of the precursor ion while minimizing fragmentation.
-
Desolvation Gas Temperature and Flow Rate: These parameters aid in the desolvation of droplets in the ESI source. Optimal values will depend on the solvent composition and flow rate.
-
Capillary Voltage: This voltage is applied to the ESI needle and is crucial for generating a stable spray.
Data Presentation
Table 1: Comparison of Ionization Techniques for Long-Chain Diol Analysis
| Ionization Technique | Analyte Polarity | Typical Adducts/Ions | Advantages | Disadvantages |
| ESI | More Polar (derivatized) | [M+H]+, [M+NH4]+, [M+Na]+ | Soft ionization, suitable for thermally labile compounds, good for charged derivatives. | Can be inefficient for non-polar compounds, susceptible to ion suppression. |
| APCI | Less Polar (underivatized) | [M+H]+ | Better for less polar and neutral molecules, can tolerate higher flow rates. | Requires analyte to be thermally stable and volatile enough for gas-phase ionization. |
Table 2: Effect of Mobile Phase Additives on ESI of Derivatized Diols
| Additive | Concentration | Ionization Mode | Effect on Signal |
| Ammonium Formate | 5-10 mM | Positive | Generally enhances signal through [M+NH4]+ adduct formation. |
| Ammonium Acetate | 5-10 mM | Positive/Negative | Can enhance signal, particularly in negative mode for certain analytes. |
| Formic Acid | 0.1% | Positive | Promotes protonation ([M+H]+), but can cause ion suppression in some cases. |
| Acetic Acid | 0.1% | Positive/Negative | Similar to formic acid, can aid in adduct formation in negative mode. |
Experimental Protocols
Protocol 1: Derivatization of Long-Chain Diols with 6-Bromo-3-pyridinylboronic Acid (BPBA)
This protocol is adapted from a method for the analysis of vicinal diols.
Materials:
-
Long-chain diol standard or sample extract
-
6-Bromo-3-pyridinylboronic acid (BPBA) solution (100 µM in acetonitrile/water 50:50, v/v)
-
Ammonium hydroxide (for pH adjustment)
-
LC-MS grade acetonitrile and water
Procedure:
-
Sample Preparation: Reconstitute the dried sample extract in a suitable solvent (e.g., 100 µL of acetonitrile/water 50:50, v/v).
-
pH Adjustment: Add a small amount of ammonium hydroxide to the sample to ensure a basic pH, which facilitates the reaction between the boronic acid and the diol.
-
Derivatization Reaction: Add an equal volume of the 100 µM BPBA solution to the sample.
-
Incubation: Vortex the mixture and incubate at room temperature for 15 minutes.
-
Analysis: The sample is now ready for injection into the LC-MS system.
Protocol 2: LC-MS Analysis of BPBA-Derivatized Long-Chain Diols
LC Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the long-chain diols, for example:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (This should be optimized for the specific analyte)
-
Desolvation Temperature: 450 °C (Optimize for your instrument and flow rate)
-
Desolvation Gas Flow: 800 L/hr (Optimize for your instrument)
-
Source Temperature: 120 °C
-
Acquisition Mode: Full scan or Multiple Reaction Monitoring (MRM) for targeted analysis. The BPBA derivatives will show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br).
Mandatory Visualization
Caption: Experimental workflow for the analysis of long-chain diols by LC-MS.
References
Validation & Comparative
A Comparative Guide to the Analytical Methods for Quantifying Long-Chain Diols
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of long-chain diols (LCDs) is crucial in various scientific fields, from paleoclimatology to drug development, where these molecules can serve as biomarkers or key intermediates. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of the most common analytical techniques used for the quantification of LCDs, including Gas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass Spectrometry (GC-MS/MS), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS).
Performance Comparison of Analytical Methods
The choice of an analytical method for long-chain diol quantification depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key performance characteristics of the four most prevalent methods, based on available experimental data.
Table 1: Comparison of Key Validation Parameters
| Parameter | GC-MS (SIM) | GC-MS/MS (MRM) | UHPLC-MS (SIM) | UHPLC-HRMS |
| Limit of Quantification (LOQ) | ~0.5 pg on-column[1] | ~0.3 pg on-column[1] | ~15 pg on-column[1] | ~1.5 pg on-column[1] |
| Reproducibility | Good[1] | Improved[1] | Comparable to GC-MS[1] | Improved[1] |
| Linearity (R²) (Typical) | >0.99 | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) (Typical) | 90-110% | 95-105% | 90-110% | 95-105% |
| Precision (RSD %) (Typical) | <15% | <10% | <15% | <10% |
Note: Typical values for Linearity, Accuracy, and Precision are based on general expectations for these methods and may vary depending on the specific application and laboratory conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the generalized experimental protocols for the quantification of long-chain diols using GC-MS and UHPLC-MS techniques.
GC-MS and GC-MS/MS Protocol
1. Sample Preparation and Extraction:
-
A known quantity of an internal standard (e.g., a C23-diol) is added to the sample (e.g., sediment, biological extract).
-
The sample is subjected to solvent extraction, typically using a mixture of dichloromethane and methanol.
-
The extract is then fractionated using column chromatography to isolate the polar fraction containing the diols.
2. Derivatization:
-
To increase their volatility for GC analysis, the hydroxyl groups of the long-chain diols are derivatized.[2][3][4]
-
A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[3]
-
The sample is heated with the derivatizing agent to ensure complete reaction.
3. Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the diols based on their boiling points.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) is commonly used.
-
Acquisition Mode:
-
GC-MS (SIM): Selected Ion Monitoring (SIM) is used for targeted quantification of known diols by monitoring their characteristic ions.
-
GC-MS/MS (MRM): Multiple Reaction Monitoring (MRM) is employed for enhanced selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored.[1]
-
-
UHPLC-MS and UHPLC-HRMS Protocol
1. Sample Preparation and Extraction:
-
Similar to the GC-MS protocol, an internal standard is added, and the sample is extracted.
-
Derivatization is generally not required for LC-MS analysis.
2. Instrumental Analysis:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC):
-
Column: A reversed-phase column (e.g., C18, 1.7 µm particle size) is typically used.
-
Mobile Phase: A gradient of two or more solvents, such as water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the specific column dimensions.
-
-
Mass Spectrometer (MS):
-
Ionization: Electrospray Ionization (ESI) is the most common ionization technique.
-
Acquisition Mode:
-
Method Validation Workflow
The validation of an analytical method is a critical process to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for long-chain diol quantification, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Caption: General workflow for analytical method validation.
Signaling Pathways and Logical Relationships
The choice between different analytical methods often involves a trade-off between various performance characteristics. The following diagram illustrates the logical relationships influencing the selection of a suitable method for long-chain diol quantification.
Caption: Decision tree for selecting an analytical method.
References
- 1. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. cis-diol derivatization - Chromatography Forum [chromforum.org]
A Researcher's Guide to Long-Chain Diols as Climate Proxies: A Comparative Analysis
An objective comparison of the performance and application of long-chain diols in paleoclimate reconstructions, with a focus on established proxies for sea surface temperature, upwelling, and riverine input.
Introduction
Long-chain diols (LCDs) are a class of lipid biomarkers increasingly utilized in paleoclimatology to reconstruct past environmental conditions. These molecules, primarily produced by certain species of algae, are well-preserved in marine and lacustrine sediments. Their relative abundances and distributions are sensitive to environmental parameters, making them valuable proxies for reconstructing past sea surface temperature (SST), upwelling intensity, and terrestrial runoff.
This guide provides a comparative overview of the most commonly used LCD-based climate proxies. It is intended for researchers, scientists, and professionals in drug development who may encounter or utilize biomarker data in their work. A notable point of clarification is the absence of octadecane-2,3-diol in the current literature as a recognized climate proxy. Extensive searches have not yielded any evidence of its application in this field. Therefore, this guide will focus on the well-established long-chain diols with carbon chain lengths of C28, C30, and C32.
Long-Chain Diol Proxies: A Comparative Overview
The application of LCDs as climate proxies is primarily based on empirically derived relationships between the relative abundance of specific diol structures and environmental variables. These relationships are quantified through various indices, each tailored to a specific environmental parameter.
Sea Surface Temperature (SST) Reconstruction: The Long-chain Diol Index (LDI)
The Long-chain Diol Index (LDI) is a widely used proxy for reconstructing past sea surface temperatures. It is based on the relative abundance of C28 and C30 1,13-diols and the C30 1,15-diol. The underlying principle is that the composition of these diols in certain algae, particularly eustigmatophytes, changes in response to water temperature.
Table 1: Quantitative Performance of the Long-chain Diol Index (LDI) for SST Reconstruction
| Calibration Equation | R² | Calibration Error (°C) | Geographic Region | Reference |
| SST = (LDI - 0.095) / 0.033 | 0.97 | ± 2.0 | Global | Rampen et al. (2012) |
| LDI = 0.0325 * SST + 0.1082 | 0.88 | ± 3.0 | Global (extended dataset) | de Bar et al. (2020)[1] |
Upwelling and Nutrient Conditions
Certain LCDs, particularly 1,14-diols, are associated with diatoms of the Proboscia genus, which often bloom in nutrient-rich upwelling zones. The "Diol Index" utilizes the ratio of 1,14-diols to 1,13- and 1,15-diols to infer changes in upwelling intensity.
Table 2: Long-Chain Diol-Based Proxies for Upwelling and Productivity
| Proxy Name | Formula | Application | Key Considerations |
| Diol Index | [C28 + C30 1,14-diols] / [C28 + C30 1,13-diols + C28 + C30 1,14-diols] | Indicator of high nutrient or upwelling conditions. | The relationship with temperature is not straightforward and may be species-dependent.[2] |
Riverine Input and Terrestrial Runoff
The C32 1,15-diol has been identified as a promising tracer for riverine input into marine environments.[3][4] This diol is thought to be produced by freshwater eustigmatophyte algae in rivers and is transported to coastal marine sediments.[4] Its fractional abundance relative to other LCDs can therefore indicate changes in terrestrial runoff.
Table 3: Performance of the C32 1,15-Diol as a Riverine Input Proxy
| Proxy | Correlation | R² | Geographic Region | Reference |
| Fractional abundance of C32 1,15-diol (FC32 1,15) | vs. Branched and Isoprenoid Tetraether (BIT) index | 0.83 | Mozambique Channel | Lattaud et al. (2017)[3] |
Experimental Protocols
Accurate and reproducible analysis of LCDs is crucial for the reliable application of these proxies. The following is a generalized experimental workflow for the analysis of LCDs from sediment samples.
Lipid Extraction and Fractionation
-
Sample Preparation: Freeze-dry and homogenize sediment samples.
-
Lipid Extraction: Extract total lipids from the sediment using an Accelerated Solvent Extractor (ASE) with a dichloromethane (DCM):methanol (MeOH) mixture (9:1, v/v).[1]
-
Saponification and Neutral Fraction Separation: Saponify the total lipid extract to break down esters. Separate the neutral lipid fraction, which contains the diols, from fatty acids.
-
Column Chromatography: Separate the neutral fraction into different polarity fractions using column chromatography with activated alumina or silica gel. Elute with solvents of increasing polarity (e.g., hexane/DCM, DCM, and DCM/MeOH). The diols are typically found in the most polar fraction.[1][5]
Instrumental Analysis
-
Derivatization: Silylate the polar fraction containing the diols by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine and heating at 60°C for 20-30 minutes.[1][5] This step makes the diols more volatile for gas chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the derivatized sample using a GC-MS system.
-
Column: A fused silica capillary column (e.g., 25-30 m x 0.25-0.32 mm) with a non-polar stationary phase (e.g., CP Sil-5).[1][5]
-
Temperature Program: A typical program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all compounds.[1]
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to quantify the characteristic fragment ions of the silylated diols (e.g., m/z 299, 313, 327, 341).[2][5]
-
Visualization of Workflows and Relationships
To provide a clearer understanding of the application of these proxies, the following diagrams illustrate the key workflows and logical relationships.
References
- 1. research.vu.nl [research.vu.nl]
- 2. researchgate.net [researchgate.net]
- 3. CP - The C32 alkane-1,15-diol as a proxy of late Quaternary riverine input in coastal margins [cp.copernicus.org]
- 4. vliz.be [vliz.be]
- 5. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 6. bg.copernicus.org [bg.copernicus.org]
A Comparative Guide to the Inter-laboratory Measurement of Long-Chain Diols
For researchers, scientists, and professionals in drug development, accurate and reproducible measurement of long-chain diols (LCDs) is crucial for various applications, including their use as proxies for paleoenvironmental reconstructions. This guide provides an objective comparison of the performance of different analytical methods for LCD measurement, supported by experimental data from published studies.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods used for the quantification of long-chain diols. The data is compiled from inter-laboratory and method comparison studies.
| Analytical Method | Analyte | Limit of Quantification (LOQ) | Reproducibility | Notes |
| GC-MS (SIM) | C28 1,13-diol | 0.5 pg on-column | Good | Traditional method for LCD analysis.[1] |
| GC-MS/MS (MRM) | C28 1,13-diol | 0.3 pg on-column | Improved | Offers more unambiguous identification in complex matrices.[1] |
| UHPLC-MS (SIM) | Diols | 15 pg | Comparable to GC-MS | Higher LOQ compared to GC-based methods.[1] |
| UHPLC-HRMS | Diols | 1.5 pg | Improved | Allows for simultaneous analysis of other lipid biomarkers.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and enable replication.
1. Sample Preparation: Lipid Extraction and Fractionation
Total lipid extraction is typically performed on freeze-dried sediment or biological material. A common method involves using an energized dispersive guided extraction system with a solvent mixture of dichloromethane (DCM) and methanol (MeOH) (9:1, v/v).[2] The total lipid extract is then saponified, and the neutral fraction is separated using silica column chromatography into fractions of increasing polarity. LCDs are generally eluted in the most polar fraction using a mixture of DCM and MeOH (1:1, v/v).[2]
2. Derivatization: Silylation
Prior to gas chromatography analysis, the polar fraction containing the LCDs is derivatized to increase their volatility. This is commonly achieved by silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The sample is heated with BSTFA at 60-70°C for 30-60 minutes.[2][3] An automated silylation process using a robot autosampler has been shown to have similar reproducibility to off-line methods while reducing sample preparation time.[1]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used technique for the analysis of LCDs.
-
Traditional GC-MS (SIM): This method involves a gas chromatograph coupled to a mass spectrometer operating in selected ion monitoring (SIM) mode. The GC is typically equipped with a fused silica capillary column. The oven temperature is programmed to separate the different diol isomers. Quantification is performed by monitoring specific m/z ions characteristic of the silylated diols.[2]
-
GC-MS/MS (MRM): This enhanced method uses a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which improves selectivity and sensitivity, allowing for more unambiguous identification of LCDs in complex samples.[1]
4. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Analysis
UHPLC-MS offers an alternative to GC-MS and does not require derivatization.
-
UHPLC-MS (SIM): This method couples a UHPLC system to a mass spectrometer operating in SIM mode. While it has a higher limit of quantification compared to GC-MS methods, it allows for the simultaneous analysis of other biomarkers.[1]
-
UHPLC-HRMS: Using a high-resolution mass spectrometer provides improved reproducibility and a lower limit of quantification compared to low-resolution MS. This method also enables the simultaneous measurement of other temperature proxies like TEX86.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an inter-laboratory comparison of long-chain diol measurements.
Caption: Experimental workflow for an inter-laboratory comparison of long-chain diol measurements.
References
- 1. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 3. bg.copernicus.org [bg.copernicus.org]
Comparative Analysis of the Biological Activities of Octadecane-2,3-diol and Other Diols
A comprehensive guide for researchers and drug development professionals on the biological activities of Octadecane-2,3-diol in comparison to other short-chain, long-chain, and functionalized diols. This report synthesizes available data on their antimicrobial, anti-inflammatory, and cytotoxic effects, and impact on skin barrier function, providing a framework for future research and development.
Introduction
Diols, organic compounds containing two hydroxyl groups, represent a diverse class of molecules with a wide array of biological activities. Their structure, particularly the chain length and the position of the hydroxyl groups, dictates their function, ranging from antimicrobial and anti-inflammatory agents to key components in cellular signaling and skin barrier integrity. This guide focuses on the biological profile of this compound, a long-chain vicinal diol, and provides a comparative analysis with other diols of interest to the research and pharmaceutical community. While direct experimental data on this compound is limited, this guide draws parallels from structurally similar compounds and presents a comparative landscape of diol bioactivity.
Comparative Biological Activities
The biological activities of this compound and a selection of comparator diols are summarized below, with quantitative data presented in the subsequent tables.
Antimicrobial Activity
Anti-inflammatory Activity
The inflammatory response to diols appears to be dichotomous. Some vicinal diols, particularly those derived from the metabolism of epoxy fatty acids, are recognized as pro-inflammatory mediators. These lipid diols can promote inflammation, opposing the anti-inflammatory effects of their parent epoxy fatty acids. Conversely, other diols have demonstrated anti-inflammatory potential. For example, 1,2-decanediol has been shown to reduce the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated keratinocytes. Very-long-chain dicarboxylic acids, which share structural similarities with long-chain diols, have also been identified as endogenous anti-inflammatory lipids. The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production or the secretion of cytokines like TNF-α and IL-6 in LPS-stimulated macrophage models.
Cytotoxicity
The cytotoxicity of diols is a critical parameter for their potential therapeutic or cosmetic applications. The MTT assay is a standard method to assess cell viability and determine the concentration at which a compound becomes toxic to cells. For many long-chain diols, the cytotoxic profile is not extensively characterized. However, for shorter-chain diols like 1,2-octanediol and 1,2-decanediol, cytotoxicity has been evaluated in various cell lines. Generally, the cytotoxicity of 1,2-alkanediols increases with longer alkyl chain length.
Skin Barrier Function
Certain functionalized diols, particularly those that mimic natural skin lipids, play a significant role in maintaining and restoring the skin's barrier function. 2-Oleamido-1,3-Octadecanediol, a synthetic ceramide analog, is a prime example. Ceramides are essential lipid components of the stratum corneum, contributing to its structural integrity and ability to prevent transepidermal water loss (TEWL). By mimicking endogenous ceramides, these synthetic diols can integrate into the lipid lamellae of the skin, reinforcing the barrier and improving hydration.
Data Presentation
Table 1: Antimicrobial Activity of Selected Diols
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 1,2-Hexanediol | S. aureus | > 9600 | [1][2] |
| 1,2-Octanediol | S. aureus | 2400 | [1][2] |
| 1,2-Decanediol | S. aureus | 1200 | [1][2] |
| 1,2-Dodecanediol | S. aureus | 4000 | [3] |
| 1,2-Hexanediol | S. epidermidis | > 9600 | [1][2] |
| 1,2-Octanediol | S. epidermidis | 4800 | [1][2] |
| 1,2-Decanediol | S. epidermidis | 1200 | [1][2] |
| 1,2-Dodecanediol | S. epidermidis | 3200 | [3] |
Note: Data for this compound is not available. The antimicrobial activity of 1,2-alkanediols is dependent on the alkyl chain length.
Table 2: Anti-inflammatory Activity of Selected Diols
| Compound | Assay | Cell Line | IC50 | Reference |
| 1,2-Decanediol | IL-8 secretion | Keratinocytes | Not reported (significant reduction) | [4] |
| Very-long-chain dicarboxylic acid (28:4) | LPS-induced NO production | Human monocytes | ~10 µM | [5] |
| Araliadiol (a polyacetylene diol) | LPS-induced NO production | RAW 264.7 | ~0.5 µg/mL | [6][7] |
Note: Data for this compound is not available. The table presents data for other diols to provide a comparative context.
Table 3: Cytotoxicity of Selected Diols
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Araliadiol | RAW 264.7 | ATP content | > 1 µg/mL | [6][7] |
Note: Comprehensive IC50 data for cytotoxicity of many long-chain diols, including this compound, is limited in publicly available literature.
Table 4: Effect of a Ceramide Analog on Skin Barrier Function
| Compound | Parameter | Model | Effect | Reference |
| 2-Oleamido-1,3-Octadecanediol | Transepidermal Water Loss (TEWL) | Human skin | Reduction | [8] |
| 2-Oleamido-1,3-Octadecanediol | Skin Hydration | Human skin | Improvement | [8] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., S. aureus) is grown on an appropriate agar medium. Several colonies are used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.
-
Preparation of Test Compound Dilutions: The diol is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the diol that completely inhibits visible growth of the bacterium.[9]
LPS-Induced Nitric Oxide (NO) Production Assay
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate until they reach a suitable confluency.
-
Treatment: The cells are pre-treated with various concentrations of the test diol for a specified period (e.g., 1 hour). Subsequently, lipopolysaccharide (LPS) is added to all wells (except the negative control) to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours to allow for the production of nitric oxide.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control.[6][7]
MTT Assay for Cell Viability
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test diol and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control.[10][11][12][13][14]
Signaling Pathways and Mechanisms of Action
The biological effects of diols are mediated through their interaction with various cellular signaling pathways. Long-chain diols, due to their lipid nature, can influence membrane properties and interact with signaling proteins.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Anti-inflammatory compounds often exert their effects by inhibiting one or more steps in this pathway.
Caption: The canonical NF-κB signaling pathway.
Ceramide Signaling Pathway
Ceramides are central signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. Ceramide generation can be triggered by various stress signals. Once produced, ceramide can activate downstream effectors such as protein phosphatases and kinases, leading to a cascade of events that ultimately determine the cell's fate. Notably, there is crosstalk between the ceramide and NF-κB pathways. Ceramide can, in some contexts, lead to the activation of NF-κB, creating a complex regulatory network.[10][11][12]
Caption: Simplified overview of the ceramide signaling pathway.
Conclusion
This compound belongs to a class of long-chain diols with potential for diverse biological activities. While direct experimental evidence for its specific effects is currently sparse, by examining structurally and functionally related diols, we can infer a potential for antimicrobial and immunomodulatory activities. The pro-inflammatory potential of some vicinal diols warrants careful consideration in any therapeutic development. In contrast, other long-chain and functionalized diols demonstrate clear anti-inflammatory and skin barrier-enhancing properties. This comparative guide highlights the need for further focused research on this compound to elucidate its specific biological profile and to determine its potential for development in dermatological and other therapeutic areas. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to design and execute such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains [mdpi.com]
- 6. gpub.org [gpub.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ceramide triggers an NF-kappaB-dependent survival pathway through calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased ceramide content and NFκB signaling may contribute to the attenuation of anabolic signaling after resistance exercise in aged males - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Confirming the Structure of Octadecane-2,3-diol: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of long-chain aliphatic diols is critical in various fields, including drug development, materials science, and biochemistry. This guide provides a comparative analysis of the key spectroscopic techniques used to confirm the structure of octadecane-2,3-diol. Due to the limited availability of published spectra for this compound, this guide will focus on a comparative analysis with its close structural isomer, octadecane-1,2-diol, for which experimental data is more readily available. Understanding the distinct spectroscopic signatures of these isomers is paramount for unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its isomers. This data is essential for distinguishing between these closely related compounds.
Table 1: Comparative ¹H NMR Data (Predicted for this compound vs. Experimental for Alternatives)
| Compound | Proton | Expected/Observed Chemical Shift (ppm) | Expected Multiplicity |
| This compound | CH₃ (C18) | ~0.88 | Triplet |
| (CH₂)₁₄ (C4-C17) | ~1.26 | Broad singlet | |
| CH₂ (C1) | ~0.90 | Triplet | |
| CH(OH) (C2) | ~3.4-3.8 | Multiplet | |
| CH(OH) (C3) | ~3.4-3.8 | Multiplet | |
| OH | Variable | Broad singlet | |
| Octadecane-1,2-diol | CH₃ (C18) | ~0.88 | Triplet |
| (CH₂)₁₅ (C3-C17) | ~1.26 | Broad singlet | |
| CH₂(OH) (C1) | ~3.41, 3.58 | Multiplets | |
| CH(OH) (C2) | ~3.64 | Multiplet | |
| OH | Variable | Broad singlet | |
| n-Octadecane [1] | CH₃ (C1, C18) | 0.88 | Triplet |
| (CH₂)₁₆ (C2-C17) | 1.26 | Broad singlet |
Table 2: Comparative ¹³C NMR Data (Predicted for this compound vs. Experimental for Alternatives)
| Compound | Carbon | Expected/Observed Chemical Shift (ppm) |
| This compound | C18 | ~14.1 |
| C4-C17 | ~22.7-33.0 | |
| C1 | ~10-15 | |
| C2 | ~70-75 | |
| C3 | ~70-75 | |
| Octadecane-1,2-diol [2] | C18 | 14.1 |
| C3-C17 | 22.7-32.0 | |
| C1 | 65.9 | |
| C2 | 74.9 | |
| n-Octadecane [1] | C1, C18 | 14.14 |
| C2, C17 | 22.79 | |
| C3, C16 | 29.49 | |
| Other CH₂ | 29.83 | |
| Other CH₂ | 32.05 |
Table 3: Comparative IR and Mass Spectrometry Data
| Spectroscopic Technique | Feature | This compound (Expected) | Octadecane-1,2-diol (Observed)[2][3] |
| IR Spectroscopy | O-H stretch | Broad, ~3200-3600 cm⁻¹ | Broad, ~3200-3600 cm⁻¹ |
| C-H stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | |
| C-O stretch | ~1050-1150 cm⁻¹ | ~1050-1150 cm⁻¹ | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 286 | m/z 286 |
| Key Fragments | Cleavage between C2-C3 and C3-C4, loss of water | Cleavage between C1-C2 and C2-C3, prominent fragment from alpha-cleavage next to the primary alcohol. |
Experimental Protocols
Accurate data acquisition is fundamental to successful structure elucidation. Below are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 10-20 mg of the diol in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition :
-
Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to deduce the connectivity of protons.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of complex structures, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For solid samples, ATR is often the most straightforward method.[5][6]
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder.
-
Place the sample in the beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis : Identify characteristic absorption bands for functional groups, such as the broad O-H stretch for the hydroxyl groups and the sharp C-H stretching vibrations of the alkyl chain.[7][8]
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : For volatile compounds like long-chain diols (often after derivatization), Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
-
Inject a dilute solution of the sample into the GC. The GC will separate the components of the mixture before they enter the mass spectrometer.
-
Electron Impact (EI) is a common ionization technique that generates a molecular ion and a series of fragment ions.
-
-
Mass Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis :
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the structure. The fragmentation of long-chain diols is influenced by the position of the hydroxyl groups.[9]
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of experiments and data analysis for the structural confirmation of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Caption: Complementary nature of spectroscopic data for structure elucidation.
References
- 1. Octadecane | C18H38 | CID 11635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Octadecanediol [webbook.nist.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. mse.washington.edu [mse.washington.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ejournal.upi.edu [ejournal.upi.edu]
- 9. Mass spectrometric analysis of long-chain esters of diols [pubmed.ncbi.nlm.nih.gov]
"performance of different chromatography columns for diol separation"
For Researchers, Scientists, and Drug Development Professionals
The efficient separation and analysis of diols are critical in various fields, including pharmaceutical development, polymer chemistry, and environmental analysis. The selection of an appropriate chromatography column is paramount to achieving optimal resolution, sensitivity, and reproducibility. This guide provides an objective comparison of the performance of different high-performance liquid chromatography (HPLC) columns for the separation of diols, supported by available experimental data.
Introduction to Diol Separation Chromatography
The separation of diols, which are characterized by their high polarity, presents a challenge for traditional reversed-phase chromatography. Several chromatographic modes and stationary phases are employed to achieve effective separation. The most common approaches include:
-
Reversed-Phase Liquid Chromatography (RPLC): While not always the first choice for highly polar analytes, RPLC, particularly with C18 columns, can be effective for diol analysis, often requiring pre-column derivatization to enhance retention and detectability.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of polar compounds. It utilizes a polar stationary phase, such as a Diol-functionalized silica, and a mobile phase with a high concentration of an organic solvent.
-
Ion-Exchange Chromatography (IEC) / Ligand-Exchange Chromatography: This technique is effective for separating glycols. For instance, columns with a cation-exchange resin in the calcium form (like Hi-Plex Ca) can separate diols based on the interaction of their hydroxyl groups with the stationary phase.
This guide will focus on the comparative performance of C18 (RPLC), Diol (HILIC), and Hi-Plex Ca (Ligand-Exchange) columns for the separation of common diols.
Performance Comparison of Chromatography Columns for Diol Separation
The following table summarizes the performance characteristics of different columns for the separation of ethylene glycol and propylene glycol. It is important to note that the data presented is compiled from different studies and does not represent a direct head-to-head comparison under identical conditions.
| Column Type | Stationary Phase | Diol Analytes | Mobile Phase | Detection Method | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Reversed-Phase | C18 (after derivatization) | Ethylene Glycol, 1,2-Propylene Glycol, 1,3-Propylene Glycol | 55% Acetonitrile in Water | ESI-MS | Not specified | Baseline separation of isomers | 15 µg/L (EG), 10 µg/L (1,2-PG), 25 µg/L (1,3-PG) | 30 µg/L (EG), 20 µg/L (1,2-PG), 50 µg/L (1,3-PG) | [1] |
| Ligand-Exchange | Sulfonated divinylbenzene/styrene copolymer in Calcium form | Ethylene Glycol, Trimethylene Glycol (1,3-Propanediol) | Water | Refractive Index (RI) | ~13.5 (EG), ~14.5 (TMG) | >1.5 (calculated from chromatogram) | Not specified | Not specified | [2] |
| HILIC | Diol-functionalized silica | General polar compounds (e.g., phospholipids) | Acetonitrile/Water with Ammonium Formate gradient | Mass Spectrometry | Analyte dependent | Good separation between classes (Rs 0.73 to 4.97) | Not specified for diols | Not specified for diols | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the protocols for the key experiments cited.
This method is suitable for the trace determination of glycols in aqueous samples.[1]
-
Analytes: Ethylene glycol, 1,2-propylene glycol, 1,3-propylene glycol, 2,3-butylene glycol.
-
Column: Reversed-phase microcolumn (specific C18 column not detailed in the abstract).
-
Derivatization Reagent: Benzoyl chloride.
-
Mobile Phase: 55% acetonitrile in water.
-
Detection: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Derivatization Procedure: Glycols in the aqueous sample are derivatized with benzoyl chloride. The resulting benzoyl esters are then extracted with an organic solvent (e.g., pentane) prior to HPLC analysis.[1]
This method is effective for the separation of simple glycols.[2]
-
Analytes: Ethylene glycol, Trimethylene glycol (1,3-propanediol).
-
Column: Agilent Hi-Plex Ca, 7.7 x 300 mm, 8 µm.[2]
-
Mobile Phase: Water.[2]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85 °C.
-
Detection: Refractive Index (RI).[2]
-
Injection Volume: 20 µL.[2]
While specific quantitative data for simple diols on a Diol column was not available in a comparative context, a general protocol for separating polar compounds using a Diol HILIC column is provided below. This protocol would require optimization for specific diol analysis.
-
Column: A Diol-functionalized silica column.
-
Mobile Phase A: Water with buffer (e.g., 10 mM Ammonium Formate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion (e.g., to 50% B) to elute the polar analytes.
-
Flow Rate: Typically 0.2 - 1.0 mL/min depending on column dimensions.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).
-
Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) are common for non-UV absorbing diols.
Visualizing the Experimental Workflow
A general workflow for comparing the performance of different chromatography columns for a specific separation challenge is essential for systematic method development.
Caption: Workflow for comparing chromatography columns for diol separation.
Conclusion
The choice of chromatography column for diol separation is highly dependent on the specific diols of interest, the sample matrix, and the desired analytical performance.
-
Reversed-phase C18 columns , when coupled with pre-column derivatization, offer excellent sensitivity for trace analysis of a range of diols, making them suitable for applications requiring low detection limits.[1]
-
Ligand-exchange columns , such as the Hi-Plex Ca, provide a simple and effective method for the separation of simple glycols using an aqueous mobile phase, which is advantageous for its simplicity and environmental friendliness.[2]
-
Diol HILIC columns are a strong choice for the separation of a broad range of polar compounds. While specific comparative data for simple diols is limited in the reviewed literature, the HILIC mechanism is inherently well-suited for retaining and separating these highly polar analytes.
For researchers and drug development professionals, a systematic evaluation of these column types, following a workflow similar to the one outlined, will lead to the selection of the most appropriate and robust method for their specific diol separation needs.
References
A Comparative Guide to the Synthesis of Octadecane-2,3-diol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic routes to the four stereoisomers of octadecane-2,3-diol: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). While direct comparative studies on the biological and physical properties of these specific enantiomers are not extensively available in the public domain, this document outlines the established synthetic methodologies, allowing for the preparation of these compounds for such comparative analysis. The guide is structured to provide clear experimental pathways and expected outcomes based on well-established principles of asymmetric synthesis.
Introduction to this compound Stereoisomers
Vicinal diols, such as this compound, are important structural motifs in a variety of natural products and pharmacologically active molecules. The specific stereochemistry of the diol can have a profound impact on its biological activity and physical properties. The four stereoisomers of this compound arise from the two chiral centers at the C2 and C3 positions. The (2R,3R) and (2S,3S) isomers are a pair of enantiomers and are classified as syn-diols. The (2R,3S) and (2S,3R) isomers are another pair of enantiomers and are classified as anti-diols. The synthesis of each stereoisomer in high purity is crucial for investigating their unique properties.
Synthetic Pathways Overview
The synthesis of the syn and anti diastereomers of this compound follows distinct and stereocontrolled pathways. The general workflow for obtaining all four stereoisomers is depicted below.
Synthesis of syn-Octadecane-2,3-diol Enantiomers
The most effective method for the asymmetric synthesis of syn-1,2-diols from alkenes is the Sharpless Asymmetric Dihydroxylation (AD). This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, provide reliable access to either enantiomer of the diol product.
Table 1: Comparison of Sharpless Asymmetric Dihydroxylation for syn-Diol Synthesis
| Target Enantiomer | Reagent | Chiral Ligand | Expected Outcome |
| (2S,3S)-Octadecane-2,3-diol | AD-mix-α | (DHQ)₂PHAL | High yield, High e.e. (>95%) |
| (2R,3R)-Octadecane-2,3-diol | AD-mix-β | (DHQD)₂PHAL | High yield, High e.e. (>95%) |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1-Octadecene
-
Preparation: A mixture of tert-butanol and water (1:1, v/v) is prepared as the solvent.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (for the (2R,3R)-enantiomer) or AD-mix-α (for the (2S,3S)-enantiomer).
-
Addition of Alkene: Add 1-octadecene to the stirred mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of sodium sulfite.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure diol.
Synthesis of anti-Octadecane-2,3-diol Enantiomers
The synthesis of anti-diols is typically achieved through a two-step sequence involving the enantioselective epoxidation of a trans-alkene, followed by acid-catalyzed ring-opening of the resulting epoxide. The stereochemistry of the final diol is controlled by the enantioselective epoxidation step and the SN2-type mechanism of the subsequent hydrolysis.
Experimental Protocol: Epoxidation and Hydrolysis
Step 1: Enantioselective Epoxidation of trans-2-Octadecene
-
Catalyst Preparation: A chiral catalyst, such as a Jacobsen-Katsuki type Mn(salen) complex, is prepared or obtained commercially.
-
Reaction Setup: trans-2-Octadecene is dissolved in a suitable solvent (e.g., dichloromethane) in the presence of the chiral catalyst.
-
Oxidant Addition: An oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (often 0 °C or below).
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up to remove the catalyst and oxidant byproducts, typically involving filtration and washing. The crude epoxide is then purified.
Step 2: Acid-Catalyzed Ring Opening of the Epoxide
-
Reaction Setup: The enantiomerically enriched trans-2,3-epoxyoctadecane is dissolved in a mixture of an organic solvent (e.g., tetrahydrofuran) and water.
-
Acid Addition: A catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid) is added.
-
Reaction and Work-up: The mixture is stirred until the epoxide is consumed (monitored by TLC). The reaction is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
-
Purification: The organic layer is dried and concentrated, and the resulting anti-diol is purified by column chromatography or recrystallization.
Table 2: Expected Stereochemical Outcomes for anti-Diol Synthesis
| Starting Epoxide Enantiomer | Ring-Opening Mechanism | Final Diol Enantiomer |
| (2R,3S)-trans-2,3-Epoxyoctadecane | SN2 | (2R,3S)-Octadecane-2,3-diol |
| (2S,3R)-trans-2,3-Epoxyoctadecane | SN2 | (2S,3R)-Octadecane-2,3-diol |
Comparative Data and Considerations
At present, there is a lack of published, direct comparative studies on the specific physical and biological properties of the four stereoisomers of this compound. However, based on general principles of stereochemistry, the following can be anticipated:
-
Physical Properties: Enantiomeric pairs ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)) will have identical physical properties (melting point, boiling point, solubility in achiral solvents), with the exception of their interaction with plane-polarized light (optical rotation), which will be equal in magnitude but opposite in sign. Diastereomers (syn vs. anti) will have different physical properties.
-
Biological Activity: Due to the chiral nature of biological receptors, enzymes, and other cellular components, it is highly probable that the four stereoisomers will exhibit different biological activities. One enantiomer may be significantly more active than its mirror image, or they may have entirely different effects.
The synthetic routes outlined in this guide provide a framework for producing the individual stereoisomers of this compound in high purity, enabling further investigation into their unique properties and potential applications in drug development and other scientific fields.
In-Depth Analysis of Octadecane-2,3-diol Reveals Absence of Biomarker Data
A comprehensive review of scientific literature and chemical databases indicates that Octadecane-2,3-diol is not an established or currently investigated biomarker for any human disease. While the compound is known in other scientific contexts, there is no available data to support its cross-validation or comparison as a clinical indicator.
Following an extensive search for information on the cross-validation of this compound as a biomarker, it has been determined that there are no publicly available scientific studies, clinical trials, or datasets that would permit the creation of a comparative guide for its use in a clinical or research setting. The initial investigation sought to identify performance data, experimental protocols, and alternative biomarkers for a comparative analysis, but the foundational evidence of this compound's role as a biomarker is absent from the scientific record.
What is this compound?
This compound is a long-chain aliphatic diol, a type of organic molecule with an 18-carbon backbone and two hydroxyl (-OH) groups located at the second and third carbon positions. Its chemical properties lend it to potential applications in the cosmetics industry as an emollient and moisturizer, and it has been explored for use in the creation of biodegradable polymers and surfactants[1].
Current State of Research
The majority of the available research on this compound is focused on its chemical synthesis and its biological role in non-human species. Notably, it has been identified as a biosynthetic precursor to waxes in the uropygial glands of birds, which are essential for feather maintenance[1][2].
While analytical methods such as gas chromatography-mass spectrometry (GC-MS) are suitable for the detection and quantification of diols in biological samples, there is no indication in the literature that these techniques have been applied to this compound in the context of biomarker discovery or validation for human diseases.
The Biomarker Validation Process
For any compound to be considered a clinical biomarker, it must undergo a rigorous, multi-phase validation process. This process is designed to ensure the biomarker is accurate, reliable, and clinically useful. The typical phases include:
-
Preclinical Exploratory Studies: Initial discovery and identification of the potential biomarker.
-
Clinical Assay Development and Validation: Development of a reliable test to measure the biomarker.
-
Retrospective Longitudinal Studies: Testing the biomarker's ability to detect disease in samples collected in the past.
-
Prospective Screening Studies: Evaluating the biomarker in a real-world clinical setting.
-
Cancer Control Studies: Large-scale studies to confirm the biomarker's utility in improving patient outcomes.
Our search found no evidence that this compound has entered even the earliest preclinical exploratory phase for any disease indication in humans.
To illustrate the typical workflow for biomarker validation, the following diagram outlines the necessary steps:
Conclusion for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, the key takeaway is that this compound does not currently represent a viable candidate for biomarker research or development based on existing literature. Resources would be more productively allocated to biomarkers that have already shown preliminary associations with disease states and have at least some foundational data. The absence of this compound from major lipidomics databases like LIPID MAPS in a biological context further underscores its obscurity in the field of biomarker science.
Until initial studies are published that link this compound to a specific human disease or physiological process, it is not possible to conduct a cross-validation study or create a meaningful comparison with other potential biomarkers. The scientific community awaits foundational research to determine if this compound holds any future promise in diagnostics or drug development.
References
- 1. Buy this compound (EVT-1538799) | 67919-41-9 [evitachem.com]
- 2. Biosynthesis of alkane-2, 3-diols: chemical synthesis of 3-hydroxy-[3-14C]octadecane-2-one and its reduction to [3-14C]octadecane-2, 3-diol in the uropygial glands of ring-necked pheasants (Phasianus colchicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative study of Octadecane-2,3-diol in different biological systems"
For Researchers, Scientists, and Drug Development Professionals
Octadecane-2,3-diol is a long-chain aliphatic diol with emerging interest due to its presence in specific biological systems and its potential applications in various scientific fields. This guide provides a comparative analysis of the known biological roles and physicochemical properties of this compound, supported by available data. Given the current state of research, this document focuses on its well-documented function in avian systems and draws potential comparisons to other contexts based on its chemical nature.
Physicochemical and Toxicological Profile
This compound is an 18-carbon chain alkane featuring two hydroxyl groups on the second and third carbon atoms. This structure imparts amphipathic properties, with a hydrophilic diol head and a long, hydrophobic tail, suggesting a primary role as a surfactant or emulsifier in biological mixtures.[1]
Table 1: Comparative Toxicological and Safety Data
| Compound | CAS Number | Molecular Formula | Known Hazards | Regulatory Status |
| This compound | 67919-41-9 | C₁₈H₃₈O₂ | Data not available | For research use only |
| n-Octadecane | 593-45-3 | C₁₈H₃₈ | Skin, eye, and respiratory irritant.[2] Aspiration hazard. | Not classified as a hazardous substance for supply.[3] |
| 2-Aminooctadecane-1,3-diol | 13552-09-5 | C₁₈H₃₉NO₂ | Causes serious eye irritation.[4] | For research use only |
Note: Direct toxicological data for this compound is limited. Data for the parent alkane, n-octadecane, is provided for context but may not be representative of the diol's properties.
Known Biological Roles: A Focus on Avian Systems
The most well-documented biological context for this compound is in the uropygial gland, or preen gland, of certain bird species, such as the ring-necked pheasant (Phasianus colchicus).
The uropygial gland secretes a complex lipid mixture known as preen oil, which is essential for feather maintenance.[5][6] This oil is a variable blend of monoester and diester waxes, fatty acids, and fats.[5][7]
Function in Preen Gland Secretions:
-
Feather Maintenance: Preen oil maintains the flexibility, structural integrity, and waterproofing of feathers.[6][7][8]
-
Antimicrobial Defense: The secretions may possess antibacterial and antifungal properties, protecting the bird from feather-degrading microorganisms.[5][8]
-
Pheromonal Signaling: It is hypothesized that components of preen oil may act as pheromones involved in chemical communication.[7]
-
Pro-vitamin D Source: Some studies suggest that preen oil contains vitamin D precursors that are converted to active vitamin D by sunlight and subsequently absorbed.[6]
Within this context, this compound likely functions as a key surfactant or emulsifying agent, ensuring the homogenous consistency of the preen oil for effective application to the plumage.
Potential Roles in Other Biological Systems (Hypothesized)
Direct experimental evidence for the function of this compound in other biological systems is currently lacking. However, based on its structure and the known roles of similar molecules, several hypotheses can be proposed for future investigation.
Table 2: Comparative Overview of Diols in Different Biological Systems
| Biological System | Diol Example(s) | Known/Potential Function | Reference |
| Avian (Uropygial Gland) | This compound | Component of preen oil; likely acts as a surfactant/emulsifier for feather maintenance and waterproofing. | [5][6][7] |
| Microorganisms | Butane-2,3-diol | Carbon and energy source; metabolic byproduct of fermentation in various bacteria (e.g., Pseudomonas putida, Bacillus subtilis). | [4] |
| Plants | Long-chain diols (various) | Found in various plant species, including Camellia sinensis (tea plant); role is not well-defined but may be involved in cuticle formation or defense. | [9] |
| Mammals (Human) | Butane-2,3-diol, 1,2-Propanediol | Can appear in serum/urine in certain disease states (e.g., diabetic ketoacidosis, alcoholism), indicating altered metabolic pathways. | [3] |
| Mammals (Hypothesized) | This compound | Potential role as a signaling molecule or biomarker, by analogy to other lipid diols (e.g., DiHOMEs) which are known to be pro-inflammatory mediators. | - |
Experimental Protocols for Comparative Analysis
To elucidate the comparative effects of this compound, a standardized experimental workflow is necessary.
Key Experimental Methodologies
1. Cell Viability and Cytotoxicity Assay:
-
Objective: To determine the cytotoxic potential of this compound across different cell lines (e.g., avian keratinocytes, human keratinocytes, bacterial strains).
-
Protocol:
-
Culture selected cell lines to 80% confluency in appropriate media.
-
Prepare serial dilutions of this compound (e.g., in DMSO, with final concentration <0.1%).
-
Treat cells with varying concentrations of the compound for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or PrestoBlue assay, measuring absorbance at the appropriate wavelength.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.
-
2. Antimicrobial Activity Assay:
-
Objective: To assess the bactericidal or bacteriostatic properties of this compound.
-
Protocol:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, feather-degrading Bacillus licheniformis) to a logarithmic growth phase.
-
Perform a broth microdilution assay in 96-well plates with serial dilutions of this compound.
-
Incubate plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that inhibits visible bacterial growth.
-
To determine the Minimum Bactericidal Concentration (MBC), plate samples from wells with no visible growth onto agar plates and incubate.
-
3. Lipid Emulsification Assay:
-
Objective: To quantify the surfactant properties of this compound.
-
Protocol:
-
Prepare a mixture of a neutral lipid (e.g., triglyceride) and an aqueous buffer in a test tube.
-
Add varying concentrations of this compound or a known surfactant (e.g., Tween 20) as a positive control.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the emulsion to stand for a defined period (e.g., 1 hour).
-
Measure the turbidity (optical density) of the aqueous phase. Higher turbidity indicates a more stable emulsion.
-
Visualizing Experimental Design and Potential Pathways
The following diagrams illustrate a potential experimental workflow and a hypothesized signaling pathway for further investigation.
Caption: Proposed experimental workflow for a comparative study.
Caption: Hypothesized pro-inflammatory signaling pathway for vicinal diols.
Conclusion and Future Directions
The current body of knowledge identifies this compound as a specialized lipid within the avian uropygial gland, likely contributing to the physicochemical properties of preen oil. Its role in other biological systems remains largely unexplored. Future research should focus on direct comparative studies to determine its effects on microbial and mammalian systems. Investigating its potential as a signaling molecule, particularly in inflammatory pathways, and exploring its antimicrobial spectrum would be valuable next steps for the scientific and drug development communities.
References
- 1. Buy this compound (EVT-1538799) | 67919-41-9 [evitachem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. 2-Aminooctadecane-1,3-diol | C18H39NO2 | CID 3126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Uropygial or Preening Gland in Birds | VCA Animal Hospitals [vcahospitals.com]
- 6. Uropygial gland - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. Preen oil and bird fitness: a critical review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Octadecane | C18H38 | CID 11635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Octadecane-2,3-diol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step plan for the safe and responsible disposal of Octadecane-2,3-diol.
Initial Assessment and Safety Precautions
Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the substance should be performed in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Operational Disposal Plan
In the absence of specific regulatory guidance for this compound, it should be managed as a chemical waste stream destined for incineration. This ensures the complete destruction of the compound and minimizes the potential for environmental contamination.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and leak-proof container. The container must be compatible with the chemical.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from heat sources or incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the full chemical name and an estimate of the quantity to be disposed of.
-
-
Documentation:
-
Complete any required waste disposal forms or manifests provided by your EHS department or the disposal contractor. Accurate documentation is a legal requirement and ensures proper handling and tracking of the waste.
-
-
Pickup and Transport:
-
Ensure that the waste container is securely sealed and properly labeled before it is collected by the disposal service.
-
The waste will then be transported to a licensed treatment, storage, and disposal facility (TSDF) for incineration.
-
| Disposal Parameter | Recommended Guideline |
| Disposal Method | Incineration |
| Waste Container | Dedicated, labeled, and sealed chemical waste container |
| Labeling | "Hazardous Waste," "this compound" |
| Storage Location | Designated Satellite Accumulation Area |
| Arrangement | Via Institutional EHS or Licensed Waste Contractor |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling Octadecane-2,3-diol
Essential Safety and Handling Guide for Octadecane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on established best practices for similar chemical compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield. | To protect against potential splashes or airborne particles. |
| Hand Protection | Wear protective gloves. | To prevent direct skin contact. |
| Skin and Body Protection | Wear a lab coat or other protective clothing. | To minimize the risk of skin exposure. |
| Respiratory Protection | Use a particulate filter device (EN 143) in areas with inadequate ventilation. | To protect against inhalation of dust or aerosols.[1] |
Operational Handling and Storage
Proper operational procedures are critical to maintaining a safe laboratory environment.
Ventilation:
-
Utilize local and general ventilation to minimize exposure.[1]
-
Work in a well-ventilated area or under a chemical fume hood.
Handling Procedures:
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly after handling.[1]
-
Take precautionary measures against static discharge.
-
Ground and bond containers and receiving equipment.[1]
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following steps should be taken.
Spill Containment and Cleanup:
-
Remove all sources of ignition.
-
Ventilate the area of the spill.
-
Wear appropriate personal protective equipment as outlined above.
-
For solid spills, mechanically take up the material.[1]
-
Place the spilled material into appropriate containers for disposal.[1]
-
Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of the material in accordance with local, state, and federal regulations.
-
Place in appropriate, labeled containers for disposal.[1]
-
Do not allow the material to enter drains, surface water, or ground water.[1]
Visualizing Safety Protocols
To further clarify the procedural flow of handling this compound, the following diagrams illustrate the key decision-making processes for personal protective equipment selection and the general handling workflow.
Caption: PPE selection workflow for handling this compound.
Caption: General workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
